2-(Propylamino)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(propylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-6-4-5-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLSJHWBDUYDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066038 | |
| Record name | Ethanol, 2-(propylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16369-21-4 | |
| Record name | N-Propylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Propylamino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016369214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(propylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(propylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propylamino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PROPYLAMINO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6CX6TA6Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Propylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Propylamino)ethanol (also known as N-Propylethanolamine), a secondary amino alcohol with applications in various chemical syntheses, including as a building block in drug development.[1] This document details a common synthetic route, purification methods, and in-depth characterization by spectroscopic techniques.
Core Properties
This compound is a colorless to almost colorless liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃NO | [3] |
| Molecular Weight | 103.16 g/mol | |
| CAS Number | 16369-21-4 | |
| Boiling Point | 182 °C (lit.) | |
| Density | 0.9 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4415 (lit.) | |
| Flash Point | 78 °C (closed cup) | |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Propylethanolamine | [3] |
Synthesis of this compound
A prevalent method for the synthesis of this compound is the N-alkylation of ethanolamine with a propyl halide, such as 1-bromopropane or 1-chloropropane. This reaction is a nucleophilic substitution where the amino group of ethanolamine attacks the electrophilic carbon of the propyl halide. To favor the mono-alkylation product and reduce the formation of the di-alkylated by-product, an excess of ethanolamine is typically used.
Experimental Protocol: Synthesis
Materials:
-
Ethanolamine
-
1-Bromopropane
-
Ethanol (solvent)
-
Sodium carbonate (base, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethanolamine (e.g., 3 molar equivalents) in ethanol.
-
Slowly add 1-bromopropane (1 molar equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature.
-
If an inorganic base like sodium carbonate was used, filter the mixture.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Purification
Due to its relatively high boiling point, this compound is best purified by vacuum distillation to prevent decomposition at atmospheric pressure.
Experimental Protocol: Vacuum Distillation
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Cold trap
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the short-path distillation apparatus and ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Gradually apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The literature boiling point is 182 °C at atmospheric pressure, which will be significantly lower under vacuum.
Characterization
The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number and types of protons in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| -CH₃ (propyl) | ~0.9 | Triplet | 3H |
| -CH₂- (propyl, middle) | ~1.5 | Sextet | 2H |
| -NH-CH₂- (propyl) | ~2.6 | Triplet | 2H |
| -NH-CH₂- (ethanol) | ~2.7 | Triplet | 2H |
| -CH₂-OH (ethanol) | ~3.6 | Triplet | 2H |
| -OH, -NH | Variable | Broad singlet | 2H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm, predicted) |
| -CH₃ (propyl) | ~11 |
| -CH₂- (propyl, middle) | ~23 |
| -NH-CH₂- (propyl) | ~52 |
| -NH-CH₂- (ethanol) | ~53 |
| -CH₂-OH (ethanol) | ~61 |
FTIR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹, typical range) | Description |
| O-H stretch | 3200-3550 | Strong, broad |
| N-H stretch | 3310-3350 | Medium, sharp |
| C-H stretch (alkane) | 2840-3000 | Medium to strong |
| C-N stretch | 1020-1250 | Medium |
| C-O stretch | 1050-1150 | Strong |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 103.16), the molecular ion peak [M]⁺ is expected at m/z 103.
Table 5: Expected Major Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Description |
| 103 | [C₅H₁₃NO]⁺ | Molecular ion |
| 72 | [CH₂=NHCH₂CH₂OH]⁺ | α-cleavage (loss of ethyl radical) |
| 58 | [CH₃CH₂CH₂NH=CH₂]⁺ | α-cleavage (loss of CH₂OH radical) |
| 30 | [CH₂=NH₂]⁺ | Common fragment for primary/secondary amines |
Safety Information
This compound is classified as a corrosive and acutely toxic substance. It can be harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined the synthesis of this compound via N-alkylation of ethanolamine, followed by purification and comprehensive characterization using NMR, FTIR, and mass spectrometry. The provided experimental protocols and spectral data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
Spectroscopic data for N-propylethanolamine (1H NMR, 13C NMR, IR, Mass Spec)
This guide provides a comprehensive overview of the expected spectroscopic data for N-propylethanolamine, catering to researchers, scientists, and professionals in drug development. The document details predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.
Molecular Structure
N-propylethanolamine is a secondary amine and a primary alcohol. Its structure consists of an ethanol group attached to the nitrogen atom of a propylamine chain. This bifunctional nature will be reflected in its spectroscopic signatures.
Chemical Structure:
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for N-propylethanolamine. These values are based on the analysis of its functional groups and typical chemical shifts and absorption frequencies.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 3H | -CH₃ |
| ~1.5 | Sextet | 2H | -CH₂-CH₃ |
| ~2.5 | Triplet | 2H | -CH₂-NH- |
| ~2.7 | Triplet | 2H | -NH-CH₂- |
| ~3.6 | Triplet | 2H | -CH₂-OH |
| Broad | Singlet | 2H | -NH, -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~11 | -CH₃ |
| ~23 | -CH₂-CH₃ |
| ~51 | -CH₂-NH- |
| ~52 | -NH-CH₂- |
| ~60 | -CH₂-OH |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3400-3300 | Medium, Broad | N-H Stretch | Secondary Amine |
| 2960-2850 | Strong | C-H Stretch | Alkane |
| 1470-1450 | Medium | C-H Bend | Alkane |
| 1150-1050 | Strong | C-O Stretch | Primary Alcohol |
| 1150-1080 | Medium | C-N Stretch | Amine |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Possible Fragment |
| 103 | [M]⁺ (Molecular Ion) |
| 86 | [M - OH]⁺ |
| 74 | [M - C₂H₅]⁺ |
| 72 | [M - CH₂OH]⁺ |
| 44 | [CH₂=NH-CH₃]⁺ |
| 31 | [CH₂OH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of N-propylethanolamine (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O), typically 0.5-0.7 mL.[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[1][2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition: The instrument is tuned to the ¹H frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: The instrument is tuned to the ¹³C frequency. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly employed to simplify the spectrum and enhance signal-to-noise.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectra are then integrated and chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like N-propylethanolamine, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed into a spectrum of absorbance or transmittance versus wavenumber.
-
Data Analysis: The positions (wavenumber), shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.[3][4]
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is chosen. For a relatively volatile compound like N-propylethanolamine, Electron Ionization (EI) is common. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-propylethanolamine.
Safety and Handling
N-propylethanolamine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[5] It is important to avoid contact with skin and eyes.[6] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[5][6] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[5]
References
- 1. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
A Technical Guide to the Solvatochromic Parameters of Secondary Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solvatochromic parameters of selected secondary amino alcohols, compounds of significant interest in various chemical and pharmaceutical applications. Understanding the solvatochromism of these substances is crucial for optimizing reaction conditions, predicting solubility, and comprehending their interactions at a molecular level, which is particularly relevant in drug development and formulation. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes the underlying concepts and workflows.
Introduction to Solvatochromism
Solvatochromism is the phenomenon where the color of a solution, and more broadly the position of the absorption or emission spectrum of a chemical compound, changes with the polarity of the solvent.[1] This shift is caused by differential solvation of the ground and excited electronic states of the solute molecule. By using specific probe molecules, it is possible to quantify various aspects of solvent polarity, which are expressed as solvatochromic parameters. These parameters provide valuable insights into the solvent's hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability.
For secondary amino alcohols, which possess both a hydrogen bond donating hydroxyl group and a hydrogen bond accepting secondary amine group, these parameters are particularly informative about their self-association and their interactions with other molecules.
Key Solvatochromic Parameters
Several sets of parameters are commonly used to characterize solvents. This guide focuses on the widely used Kamlet-Taft and Dimroth-Reichardt parameters.
-
Kamlet-Taft Parameters : This set of parameters dissects solvent polarity into three components:
-
α (Hydrogen Bond Acidity) : A measure of the solvent's ability to donate a hydrogen bond.
-
β (Hydrogen Bond Basicity) : A measure of the solvent's ability to accept a hydrogen bond.
-
π* (Dipolarity/Polarizability) : A measure of the solvent's ability to stabilize a charge or a dipole through dielectric effects.
-
-
Dimroth-Reichardt Parameter (ET(30)) : This parameter is based on the solvatochromic shift of a specific betaine dye, Reichardt's dye. The ET(30) value represents the molar electronic transition energy of this dye in the solvent and provides a comprehensive measure of solvent polarity, encompassing both dipolarity/polarizability and hydrogen bond donating ability. It is often normalized to the ETN scale, where tetramethylsilane is 0 and water is 1.
Quantitative Data for Secondary Amino Alcohols
The following tables summarize the available solvatochromic parameters for selected secondary amino alcohols.
Table 1: Kamlet-Taft Solvatochromic Parameters of Selected Secondary Amino Alcohols
| Secondary Amino Alcohol | α (Hydrogen Bond Acidity) | β (Hydrogen Bond Basicity) | π* (Dipolarity/Polarizability) | Reference |
| Diethanolamine | 0.92 | 0.96 | 0.92 | [2][3] |
| 2-(Ethylamino)ethanol (EEA) | 0.81 | 0.90 | 0.84 | |
| 2-(Isopropylamino)ethanol (IPAE) | 0.77 | 0.94 | 0.79 |
Table 2: Dimroth-Reichardt Polarity Parameters of Selected Secondary Amino Alcohols
| Secondary Amino Alcohol | ET(30) (kcal/mol) | ETN (Normalized) | Reference |
| Diethanolamine | 52.8 | 0.692 | [2][3] |
| 2-(Ethylamino)ethanol (EEA) | - | 0.76 | |
| 2-(Isopropylamino)ethanol (IPAE) | - | 0.70 |
Note: ET(30) values for EEA and IPAE were not explicitly provided in the primary source, but the normalized ETN values were.
Experimental Protocols
The determination of solvatochromic parameters relies on UV-Vis spectrophotometric measurements of specific probe dyes dissolved in the solvent of interest.
Determination of Kamlet-Taft Parameters (α, β, and π*)
The Kamlet-Taft parameters are determined using a set of solvatochromic indicators. The general workflow is as follows:
-
Preparation of Probe Solutions : Stock solutions of the indicator dyes are prepared in a suitable volatile solvent (e.g., acetone). A known aliquot of the stock solution is transferred to a vial, and the solvent is evaporated under a gentle stream of nitrogen. The secondary amino alcohol to be tested is then added to dissolve the dye.
-
UV-Vis Spectrophotometry : The absorption spectra of the probe solutions are recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) for each probe is determined.
-
Calculation of Parameters :
-
π : The dipolarity/polarizability (π) is calculated from the λmax of a non-hydrogen bond donor probe, such as N,N-diethyl-4-nitroaniline, using established linear solvation energy relationships (LSERs).
-
β : The hydrogen bond basicity (β) is determined from the λmax of a hydrogen bond donor probe, like 4-nitroaniline, in conjunction with the previously calculated π* value, again using specific LSERs.
-
α : The hydrogen bond acidity (α) is calculated from the λmax of a hydrogen bond acceptor probe, often Reichardt's dye, along with the π* and β values, through a multiparametric equation.
-
Determination of the Dimroth-Reichardt Parameter (ET(30))
The ET(30) value is determined using Reichardt's dye as the solvatochromic probe.
-
Solution Preparation : A dilute solution of Reichardt's dye is prepared in the secondary amino alcohol.
-
Spectrophotometric Measurement : The UV-Vis absorption spectrum of the solution is recorded.
-
Identification of λmax : The wavelength of maximum absorbance (λmax) of the longest wavelength intramolecular charge-transfer band is identified.
-
Calculation of ET(30) : The ET(30) value in kcal/mol is calculated using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)
-
Calculation of ETN : The normalized ETN value is calculated using the ET(30) values of the solvent, tetramethylsilane (TMS), and water: ETN = [ET(30)solvent - ET(30)TMS] / [ET(30)water - ET(30)TMS] Given that ET(30)TMS = 30.7 kcal/mol and ET(30)water = 63.1 kcal/mol, the equation simplifies to: ETN = [ET(30)solvent - 30.7] / 32.4
Interrelation of Solvatochromic Parameters
The Kamlet-Taft and Dimroth-Reichardt parameters are not independent. The ET(30) parameter, being a composite measure of polarity, is strongly correlated with the Kamlet-Taft parameters, particularly α and π*.
This relationship highlights that ET(30) is a good overall indicator of a solvent's polarity, while the Kamlet-Taft parameters provide a more nuanced understanding of the specific intermolecular forces at play.
Applications in Research and Drug Development
The solvatochromic parameters of secondary amino alcohols are valuable in several areas:
-
Reaction Chemistry : The choice of solvent can significantly influence reaction rates and equilibria. Knowledge of α, β, and π* can aid in the selection of appropriate reaction media and in understanding reaction mechanisms.
-
Crystallization and Polymorphism : The solubility of a compound and its crystalline form can be highly dependent on the solvent's properties. Solvatochromic parameters can help in the rational design of crystallization processes.
-
Drug Formulation : The stability and bioavailability of a drug can be affected by its interactions with excipients and the surrounding medium. Understanding the hydrogen bonding and dipolar interactions of drug molecules with their environment is crucial for formulation development.
-
Quantitative Structure-Activity Relationships (QSAR) : Solvatochromic parameters can be used as descriptors in QSAR models to correlate the chemical structure of compounds with their biological activity.
Conclusion
This guide has provided a summary of the available solvatochromic parameters for selected secondary amino alcohols, detailed the experimental protocols for their determination, and illustrated the relationships between these parameters. While the data presented is for a limited number of compounds, the methodologies described can be applied to a wider range of secondary amino alcohols to expand our understanding of their solvent properties. For researchers, scientists, and drug development professionals, this information serves as a valuable resource for a variety of applications, from fundamental chemical research to the development of new pharmaceutical products.
References
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-(Propylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the crystal structure and polymorphism of 2-(propylamino)ethanol. Extensive searches of scientific literature and crystallographic databases reveal a notable absence of published crystal structure data for this specific compound. Consequently, information regarding its potential polymorphic forms is also unavailable.
To provide valuable context for researchers in the field, this document presents available crystallographic data for structurally analogous N-alkylaminoethanols: 2-(methylamino)ethanol and 2-(ethylamino)ethanol. Furthermore, this guide offers a comprehensive overview of established experimental methodologies for the crystallization and polymorphic screening of small organic molecules, particularly amino alcohols. These protocols and workflows serve as a practical framework for any future investigation into the solid-state properties of this compound.
Crystal Structure of Structurally Related N-Alkylaminoethanols
While the crystal structure of this compound has not been reported, the Crystallography Open Database (COD) contains data for the closely related compounds 2-(methylamino)ethanol and 2-(ethylamino)ethanol. The crystallographic parameters for these compounds offer insights into the potential packing arrangements and intermolecular interactions that might be observed in this compound.
Table 1: Crystallographic Data for 2-(Methylamino)ethanol and 2-(Ethylamino)ethanol
| Compound | COD ID | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| 2-(Methylamino)ethanol | 7059080 | C₃H₉NO | Orthorhombic | Pca2₁ | 8.136(3) | 7.915(3) | 7.643(3) | 90 | 90 | 90 | 491.7(3) |
| 2-(Ethylamino)ethanol | 2216491 | C₄H₁₁NO | Monoclinic | P2₁/c | 9.776(4) | 5.753(2) | 10.743(4) | 90 | 108.83(3) | 90 | 572.2(4) |
Data sourced from the Crystallography Open Database (COD).
Polymorphism in Amino Alcohols
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While no polymorphs of this compound have been documented, studies on other amino alcohols have demonstrated their capacity for polymorphic behavior, often influenced by the formation of different hydrogen-bonding networks.
Experimental Protocols for Crystallization and Polymorphic Screening
A systematic approach is essential to discover and characterize all relevant polymorphic forms of a substance. The following sections outline general yet detailed methodologies applicable to the study of this compound.
Crystallization Techniques
The primary goal of crystallization experiments in a polymorph screen is to induce nucleation and growth under a wide variety of conditions to access both thermodynamically stable and metastable forms.
-
Solvent Evaporation: Solutions of the compound in various solvents are allowed to evaporate slowly at different temperatures. The choice of solvents should span a range of polarities and hydrogen bonding capabilities.
-
Cooling Crystallization: Saturated solutions are cooled at different rates (both rapid and slow) to induce crystallization.
-
Anti-Solvent Addition: A compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is added to induce precipitation. The rate of addition can influence the resulting crystal form.
-
Slurry Equilibration: A suspension of the solid in a solvent is stirred for an extended period, allowing for the conversion of less stable forms to the most stable form at that temperature.
-
Melt Crystallization (Kofler Hot Stage): A small amount of the solid is melted on a microscope slide and then cooled at various rates to observe crystallization from the melt.
Characterization of Solid Forms
Once solid material is obtained from crystallization experiments, a suite of analytical techniques is employed to identify and characterize the different crystal forms.
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying different crystalline phases. Each polymorph will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid. Different polymorphs will typically have different melting points and may exhibit solid-solid phase transitions upon heating.
-
Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is used to identify solvates and hydrates.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can distinguish between polymorphs based on differences in hydrogen bonding and conformation.
-
Single-Crystal X-Ray Diffraction (SC-XRD): If suitable single crystals can be grown, SC-XRD provides the definitive atomic-level structure of a crystalline solid.
Visualizing the Workflow for Polymorphic Screening
A logical workflow is crucial for a comprehensive polymorph screening campaign. The following diagrams illustrate the key stages of such an investigation.
Caption: A flowchart illustrating the general workflow for a polymorph screening study.
Caption: The relationship between a compound's polymorphic form and its properties.
Conclusion
While the crystal structure and polymorphism of this compound remain to be elucidated, this guide provides a robust starting point for researchers. The crystallographic data of its lower alkyl homologues suggest that hydrogen bonding will play a key role in its solid-state structure. The detailed experimental protocols and workflows presented herein offer a comprehensive framework for initiating a thorough investigation into the solid-form landscape of this compound, a critical step in its potential development as a pharmaceutical agent or in other applications.
Quantum Chemical Calculations for N-Propylethanolamine: A Technical Guide
Introduction
N-propylethanolamine (NPEA), a bifunctional molecule containing both an amine and a hydroxyl group, serves as a valuable model system in various chemical contexts, including solvent design, corrosion inhibition, and as a precursor in pharmaceutical synthesis. Understanding its molecular structure, conformational preferences, and spectroscopic properties is crucial for elucidating its reactivity and intermolecular interactions. Quantum chemical calculations provide a powerful theoretical framework for investigating these properties at the atomic level, offering insights that complement and guide experimental studies.
This technical guide outlines a comprehensive computational methodology for the theoretical characterization of N-propylethanolamine. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide details a systematic workflow, from initial conformational analysis to the calculation of spectroscopic and thermodynamic properties, using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.
Computational Methodology: A Step-by-Step Protocol
The theoretical investigation of N-propylethanolamine is conducted through a multi-step process. This ensures that the calculated properties correspond to the molecule's most stable form and are as accurate as possible.
Experimental Protocols: Computational Details
The following protocol outlines the recommended computational steps for a thorough theoretical analysis of N-propylethanolamine. All calculations can be performed using quantum chemistry software packages like Gaussian.
-
Initial Structure Generation : The 3D structure of N-propylethanolamine is built using a molecular editor. Key dihedral angles (e.g., O-C-C-N, C-C-N-C, and C-N-C-C) are systematically rotated to generate a series of possible conformers. This initial step is crucial as the molecule's flexibility allows it to adopt multiple spatial arrangements.
-
Conformational Search and Optimization : A preliminary geometry optimization is performed on all generated conformers using a computationally less expensive method, such as the semi-empirical PM6 method or a small basis set DFT calculation. The lowest energy conformers from this initial scan are then subjected to a full geometry optimization and frequency calculation using a higher level of theory. For molecules like N-propylethanolamine, which can form intramolecular hydrogen bonds, the B3LYP functional with the 6-311++G(d,p) basis set is a well-established and reliable choice. The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.
-
Vibrational Frequency Analysis : Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Chemical Shift Calculation : Using the optimized geometry of the most stable conformer, the nuclear magnetic resonance (NMR) shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The B3LYP functional with the 6-311++G(d,p) basis set is also suitable for this step. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the isotropic shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample
-
Thermodynamic Properties Calculation : The output from the vibrational frequency calculation also provides data to compute various thermodynamic properties, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, at a standard temperature and pressure.
Visualization of Computational Workflow and Molecular Structure
Visual representations are essential for understanding the computational process and the molecular structure.
Data Presentation: Calculated Properties
The following tables summarize the kind of quantitative data obtained from the quantum chemical calculations of N-propylethanolamine.
Conformational Analysis
The relative stability of different conformers is determined by their electronic energies. The conformer with the lowest energy is considered the most stable.
| Conformer | Key Dihedral Angles (O-C-C-N) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~60° (gauche) | 0.00 |
| 2 | ~180° (anti) | 1.5 - 2.5 |
| 3 | ~-60° (gauche) | 0.8 - 1.5 |
Note: The gauche conformer is often stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen lone pair.
Structural Parameters
The geometry optimization provides key structural data for the most stable conformer.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | O-H | 0.97 Å |
| C-O | 1.43 Å | |
| C-C (ethyl) | 1.53 Å | |
| C-N (ethyl) | 1.47 Å | |
| C-N (propyl) | 1.47 Å | |
| C-C (propyl, N-C) | 1.53 Å | |
| C-C (propyl, C-C) | 1.54 Å | |
| Bond Angle | C-O-H | 108.5° |
| C-C-O | 111.0° | |
| C-C-N | 112.5° | |
| C-N-C | 113.0° |
Vibrational Spectroscopy (IR)
The calculated vibrational frequencies can be compared with experimental FT-IR data. A scaling factor is often applied to the calculated frequencies to better match experimental values due to the harmonic approximation in the calculations.[1][2]
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |
| O-H stretch | ~3350 (broad) | ~3450 | Hydroxyl group |
| N-H stretch | ~3300 (broad) | ~3400 | Amine group |
| C-H stretch (asym/sym) | 2850-2960 | 2900-3050 | Propyl and ethyl chains |
| C-O stretch | ~1050 | ~1060 | Alcohol C-O bond |
| C-N stretch | ~1100 | ~1115 | Amine C-N bond |
Note: Experimental data is sourced from the PubChem database for 2-(Propylamino)ethanol.[1]
NMR Spectroscopy
Calculated chemical shifts provide insight into the electronic environment of each nucleus.
Table 3.4.1: Calculated and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-B3LYP/6-311++G(d,p)) |
| -CH₂-OH | 61.2 | ~60-62 |
| -CH₂-NH- | 52.5 | ~51-53 |
| -NH-CH₂- (propyl) | 51.8 | ~51-53 |
| -CH₂- (propyl) | 23.4 | ~22-24 |
| -CH₃ (propyl) | 11.8 | ~11-13 |
Note: Experimental data is sourced from the PubChem database for this compound.[1]
Table 3.4.2: Calculated ¹H NMR Chemical Shifts
| Proton(s) | Calculated δ (ppm) (GIAO-B3LYP/6-311++G(d,p)) | Multiplicity |
| -OH | ~2.5-3.5 (variable) | Singlet (broad) |
| -NH- | ~1.5-2.5 (variable) | Singlet (broad) |
| -CH₂-OH | ~3.60 | Triplet |
| -CH₂-NH- (ethyl) | ~2.75 | Triplet |
| -NH-CH₂- (propyl) | ~2.60 | Triplet |
| -CH₂- (propyl) | ~1.50 | Sextet |
| -CH₃ (propyl) | ~0.90 | Triplet |
Note: Experimental ¹H NMR data for N-propylethanolamine is available on SpectraBase, linked through PubChem.[3]
Thermodynamic Properties
Key thermodynamic parameters are calculated at standard conditions (298.15 K and 1 atm).
| Property | Calculated Value |
| Zero-point energy | ~105 kcal/mol |
| Enthalpy (H) | Value in Hartrees |
| Gibbs Free Energy (G) | Value in Hartrees |
| Entropy (S) | Value in cal/mol·K |
Conclusion
This guide provides a robust and detailed framework for the quantum chemical analysis of N-propylethanolamine. By following the outlined computational protocols, researchers can obtain valuable data on the conformational landscape, structural parameters, and spectroscopic properties of the molecule. The use of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set offers a good balance of accuracy and computational cost for this system. The theoretical results, when compared with available experimental data, provide a deeper understanding of the molecular characteristics of N-propylethanolamine, which is essential for its application in scientific and industrial research.
References
In-Depth Technical Guide: Thermal Decomposition Products of 2-(Propylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of 2-(propylamino)ethanol. Due to a lack of direct studies on this specific molecule, this document leverages data from analogous N-alkylethanolamines to predict decomposition pathways and resultant products. The primary analytical techniques for such studies, including pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), are detailed. The expected decomposition mechanisms involve intramolecular cyclization, dehydration, and fragmentation, leading to a variety of smaller volatile compounds. This guide is intended to serve as a foundational resource for researchers investigating the thermal stability and degradation of this compound and related compounds.
Predicted Thermal Decomposition Products
The thermal decomposition of this compound is expected to yield a complex mixture of products. The specific distribution and abundance of these products will be highly dependent on the experimental conditions, such as temperature, pressure, and the presence of catalysts or other reactive species. Based on studies of similar amino alcohols, the predicted products are summarized in Table 1.
| Predicted Product | Molecular Formula | Potential Formation Pathway |
| N-Propylaziridine | C₅H₁₁N | Intramolecular cyclization with loss of water |
| Propanal | C₃H₆O | Cleavage of the C-N bond and subsequent rearrangement |
| N-Ethylpropylamine | C₅H₁₃N | Dehydration and rearrangement |
| Propylamine | C₃H₉N | Cleavage of the C-C bond in the ethanol backbone |
| Ethanolamine | C₂H₇NO | Cleavage of the N-propyl bond |
| Acetaldehyde | C₂H₄O | Fragmentation of the ethanol backbone |
| Ethene | C₂H₄ | Dehydration and fragmentation |
| Propene | C₃H₆ | Fragmentation of the propyl group |
| Carbon Monoxide | CO | Incomplete combustion/decomposition |
| Carbon Dioxide | CO₂ | Complete combustion/decomposition |
| Nitrogen Oxides | NOₓ | Oxidation of the nitrogen atom |
Table 1: Predicted Thermal Decomposition Products of this compound
Postulated Decomposition Pathways
The thermal degradation of this compound likely proceeds through several competing reaction pathways. The primary mechanisms are expected to be intramolecular cyclization and various fragmentation routes.
Intramolecular Cyclization
A key anticipated pathway involves the intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the hydroxyl group, leading to the formation of a five-membered ring intermediate. This intermediate can then undergo dehydration to form N-propylaziridine.
Figure 1: Postulated intramolecular cyclization pathway of this compound.
Fragmentation Pathways
At higher temperatures, fragmentation of the C-C and C-N bonds is expected to become more significant. These pathways can lead to the formation of smaller, stable molecules.
Figure 2: Potential fragmentation pathways of this compound.
Recommended Experimental Protocols
To definitively identify and quantify the thermal decomposition products of this compound, a systematic experimental approach is required. The following protocols are based on standard methodologies for studying the thermal degradation of similar compounds.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for analyzing the thermal decomposition products of non-volatile compounds.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., in the range of 400-800°C) in an inert atmosphere (e.g., helium) within the pyrolyzer.
-
Gas Chromatography (GC): The volatile decomposition products are swept into the GC column by the carrier gas. A temperature program is used to separate the individual components of the mixture based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).
Figure 3: A simplified workflow for Py-GC/MS analysis.
Thermogravimetric Analysis (TGA)
TGA can be used to determine the thermal stability of this compound and the temperature ranges over which decomposition occurs.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a tared TGA pan.
-
Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve shows the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Conclusion
While direct experimental data on the thermal decomposition of this compound is currently lacking, this guide provides a scientifically grounded prediction of its degradation products and pathways based on the behavior of analogous compounds. The proposed experimental protocols, particularly Py-GC/MS, offer a robust framework for future research to validate these predictions and to quantify the decomposition products under various conditions. Such studies are essential for a complete understanding of the stability and reactivity of this compound, which is critical for its safe handling and application in research and development.
The Amine Group of 2-(Propylamino)ethanol: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Propylamino)ethanol, also known as N-propylethanolamine, is a bifunctional organic molecule featuring a secondary amine and a primary alcohol. This unique structure imparts a versatile reactivity profile, making it a valuable building block in organic synthesis and a ligand in coordination chemistry. The lone pair of electrons on the nitrogen atom of the secondary amine group is central to its chemical behavior, rendering it nucleophilic and basic. This guide provides an in-depth technical overview of the reactivity of the amine group in this compound, focusing on key reaction classes and providing illustrative experimental protocols and quantitative data where available.
Physicochemical Properties and Basicity
The reactivity of the amine group is fundamentally influenced by its basicity, which is quantified by its pKa value. While experimental pKa values for a wide range of amines have been determined, specific data for this compound can be found in dedicated studies. One such study reports the pKa of N-Propylethanolamine.[1] Understanding these properties is crucial for predicting its behavior in various chemical environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H13NO | --INVALID-LINK-- |
| Molecular Weight | 103.16 g/mol | --INVALID-LINK-- |
| Boiling Point | 182 °C | --INVALID-LINK-- |
| Density | 0.900 g/mL at 25 °C | --INVALID-LINK-- |
| pKa | Data for N-Propylethanolamine available | [1] |
Reactivity of the Amine Group
The secondary amine in this compound is a versatile functional group that readily participates in a variety of chemical transformations. Its nucleophilicity allows it to react with a wide range of electrophiles.
N-Alkylation
N-alkylation of the secondary amine in this compound leads to the formation of tertiary amines. This transformation is typically achieved by reaction with alkyl halides. However, traditional methods can suffer from over-alkylation, leading to the formation of quaternary ammonium salts. Modern synthetic strategies, such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, offer a more sustainable and atom-economical approach using alcohols as alkylating agents. While a direct protocol for this compound was not found, a hypothetical protocol for a similar amino alcohol illustrates the principle.[2]
Table 2: Hypothetical N-Alkylation of an Amine using an Amino Alcohol via Borrowing Hydrogen Strategy [2]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Yield |
| Morpholine | 2-[(3-Aminopropyl)methylamino]ethanol | Ruthenium-based catalyst | Toluene | 110 °C | N-alkylated morpholine | Hypothetical |
Experimental Protocol: Hypothetical N-Alkylation via Borrowing Hydrogen [2]
-
Catalyst Pre-formation: In a flask under an inert atmosphere, add a ruthenium-based catalyst and anhydrous toluene. Stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: To the flask, add the amine (e.g., morpholine, 1.0 mmol) and the amino alcohol (e.g., 2-[(3-Aminopropyl)methylamino]ethanol, 1.2 mmol).
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir under reflux for 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
N-Acylation
The amine group of this compound can be acylated to form amides using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (often requiring activation). This reaction is typically robust and high-yielding. While a specific protocol for this compound was not found in the initial search, a general procedure for the N-acylation of a primary amine is provided below as a representative example.
Table 3: General N-Acylation of an Amine
| Amine | Acylating Agent | Base | Solvent | Product |
| Primary/Secondary Amine | Acyl Chloride | Triethylamine or Pyridine | Dichloromethane or THF | N-acylated amine (Amide) |
Experimental Protocol: General N-Acylation of an Amine
-
Reaction Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
Addition of Acylating Agent: Cool the solution to 0 °C and slowly add the acyl chloride (1.05 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Reaction with Isocyanates to Form Ureas
Secondary amines readily react with isocyanates to form substituted ureas. This reaction is typically fast and proceeds with high yields, often without the need for a catalyst. The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate.
Table 4: General Reaction of a Secondary Amine with an Isocyanate
| Amine | Isocyanate | Solvent | Product |
| Secondary Amine (R₂NH) | Alkyl or Aryl Isocyanate (R'-NCO) | Aprotic solvent (e.g., THF, DCM) | N,N,N'-trisubstituted Urea (R₂N-CO-NHR') |
Experimental Protocol: Synthesis of a Urea from an Amine and an Isocyanate [3]
-
Reaction Setup: In a dry flask, dissolve the secondary amine (e.g., this compound, 1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.
-
Addition of Isocyanate: Add the isocyanate (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Role as a Ligand in Coordination Chemistry
The presence of both a nitrogen and an oxygen atom allows this compound to act as a bidentate ligand, coordinating with metal ions to form stable chelate complexes. While specific studies on this compound complexes are not abundant, amino alcohols, in general, are known to form catalytically active metal complexes. These complexes find applications in various organic transformations, including oxidation and reduction reactions. The lone pairs on both the nitrogen and oxygen atoms can coordinate to a metal center, influencing its electronic properties and catalytic activity.
Conclusion
The secondary amine group in this compound is a key determinant of its chemical reactivity, bestowing upon it nucleophilic and basic properties. This enables its participation in a wide array of important organic reactions, including N-alkylation, N-acylation, and urea formation. Furthermore, its ability to act as a bidentate ligand opens up possibilities for its use in the development of novel metal catalysts. The provided protocols, though in some cases generalized or hypothetical due to a lack of specific literature on this exact molecule, serve as a foundational guide for researchers exploring the synthetic utility of this compound. Further investigation into the quantitative aspects of its reactivity and its applications in catalysis is warranted to fully exploit the potential of this versatile molecule.
References
An In-depth Technical Guide to Hydrogen Bonding in 2-(Propylamino)ethanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental characterization, and implications of hydrogen bonding in 2-(propylamino)ethanol and its derivatives. Intramolecular and intermolecular hydrogen bonds play a crucial role in determining the conformational preferences, physicochemical properties, and biological activity of these amino alcohols. Understanding these non-covalent interactions is essential for applications ranging from chemical synthesis to drug design.
The Core of Interaction: Intramolecular Hydrogen Bonding
This compound, a secondary amino alcohol, features both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the nitrogen atom of the secondary amine, -NH). This arrangement allows for the formation of a stable, five-membered ring structure through an intramolecular hydrogen bond (O-H···N). This interaction significantly influences the molecule's conformation, locking it into a gauche arrangement.
The strength of this intramolecular hydrogen bond is a delicate balance of several factors, including electrostatic interactions, van der Waals forces, and steric effects. The substitution on the nitrogen atom is a key determinant of the hydrogen bond strength. The presence of an electron-donating alkyl group, such as the propyl group in this compound, increases the electron density on the nitrogen atom, enhancing its basicity and making it a stronger hydrogen bond acceptor. This leads to a stronger O-H···N bond compared to its primary amine analog, 2-aminoethanol.[1]
Conversely, increasing the steric bulk on the nitrogen atom can introduce strain and weaken the hydrogen bond. Derivatives such as 2-(diisopropylamino)ethanol or other bulky substituents may favor conformations that do not feature this intramolecular bond.
Quantitative Analysis of Hydrogen Bonding
The study of hydrogen bonding in this compound and its derivatives relies on a combination of spectroscopic and computational methods to quantify the strength and geometry of these interactions.
Spectroscopic Data
Infrared (IR) and Raman spectroscopy are powerful tools for identifying and quantifying hydrogen bonds. The key indicator is the stretching frequency of the O-H bond.
-
Free O-H Stretch: In a non-hydrogen-bonded (free) state, the O-H group in alcohols absorbs in the range of 3600-3700 cm⁻¹.
-
Hydrogen-Bonded O-H Stretch: When involved in a hydrogen bond, the O-H bond weakens, causing the stretching vibration to shift to a lower frequency (a "red-shift"). This results in a broad and intense absorption band typically observed between 3200-3500 cm⁻¹ for intermolecularly bonded alcohols.[2][3] For the intramolecular O-H···N bond in aminoethanols, this shift is a direct measure of the bond's strength.
Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable insights. The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment. Hydrogen bonding deshields the proton, causing its signal to shift downfield.
Table 1: Spectroscopic and Physicochemical Data for this compound and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | O-H Stretch (cm⁻¹, H-bonded) | Reference |
| This compound | C₅H₁₃NO | 103.16 | 182 | 0.9 | Est. 3400-3500 | |
| 2-(Isopropylamino)ethanol | C₅H₁₃NO | 103.16 | 68-70 (at 10 mmHg) | Not available | Est. 3400-3500 | [4][5] |
| 2-(Dipropylamino)ethanol | C₈H₁₉NO | 145.24 | Not available | Not available | Est. 3400-3500 | [6] |
| N-Ethyl-N-propylethanolamine | C₇H₁₇NO | 131.22 | Not available | Not available | Est. 3400-3500 | [7] |
| 2-Aminoethanol | C₂H₇NO | 61.08 | 170.8 | 1.012 | ~3400-3550 |
Note: Estimated O-H stretching frequencies are based on typical values for hydrogen-bonded amino alcohols. Precise experimental values for each derivative require dedicated spectroscopic analysis.
Structural and Thermodynamic Data
Computational chemistry provides a powerful avenue for determining the geometric and energetic parameters of hydrogen bonds that can be difficult to measure experimentally. For amino alcohols, high-level ab initio calculations can predict bond lengths, angles, and the energy of the intramolecular hydrogen bond.
Table 2: Calculated and Experimental Hydrogen Bond Parameters for Amino Alcohols
| Parameter | 2-Aminoethanol (Calculated) | This compound (Estimated) | 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol (Experimental, Intermolecular) |
| H-Bond Type | Intramolecular O-H···N | Intramolecular O-H···N | Intermolecular O-H···N |
| O···N Distance (Å) | ~2.8 - 3.0 | ~2.7 - 2.9 | 2.765 |
| O-H···N Angle (°) | ~115 | ~115-120 | 164 |
| H-Bond Enthalpy (kJ/mol) | ~10-15 | ~12-18 | Not available |
| Reference | [8] | Estimation | [9] |
Note: Values for this compound are estimations based on the trends observed from N-alkylation in related amino alcohols, which generally strengthens the intramolecular hydrogen bond. Experimental data is from X-ray crystallography of a derivative and represents an intermolecular interaction in the solid state.
Experimental Protocols
Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bond Analysis
This protocol outlines the steps for analyzing the intramolecular hydrogen bond in this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Objective: To determine the O-H stretching frequency of the intramolecularly hydrogen-bonded conformer.
Materials:
-
This compound (liquid)
-
A non-polar, aprotic solvent (e.g., carbon tetrachloride or toluene)
-
Volumetric flasks and pipettes
-
FTIR spectrometer with an ATR accessory (e.g., a Bruker single reflectance ATR FTIR instrument)
Procedure:
-
Sample Preparation:
-
Prepare a series of dilute solutions of this compound in the chosen non-polar solvent. Concentrations should range from approximately 0.1 M down to 0.001 M. Dilution is crucial to minimize intermolecular hydrogen bonding and isolate the intramolecular interactions.
-
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow the source and detector to stabilize (typically >30 minutes).
-
Set the data collection parameters:
-
Spectral Range: 4000 cm⁻¹ to 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 64 scans (to improve signal-to-noise ratio)
-
-
-
Data Acquisition:
-
Record a background spectrum of the clean, dry ATR crystal.
-
Apply a small drop of the most dilute this compound solution to the ATR crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and dry it completely.
-
Repeat the measurement for each concentration, moving from the most dilute to the most concentrated. Also, obtain a spectrum of the neat liquid.
-
-
Data Analysis:
-
Identify the O-H stretching region (approx. 3000-3700 cm⁻¹).
-
In the spectra of the dilute solutions, identify the sharp peak around 3600-3650 cm⁻¹ corresponding to the "free" N-H stretch and the broader band at lower wavenumbers (expected around 3400-3500 cm⁻¹) corresponding to the intramolecularly hydrogen-bonded O-H stretch.
-
The position of the intramolecular O-H···N band should remain constant upon dilution, whereas any bands due to intermolecular O-H···O or O-H···N bonds will decrease in intensity.
-
Perform a deconvolution or Gaussian fitting of the O-H band to determine the precise peak positions.[10]
-
Visualizing Workflows and Equilibria
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the characterization of hydrogen bonding in amino alcohols.
Caption: Workflow for Spectroscopic Analysis of Hydrogen Bonding.
Conformational Equilibrium
This compound exists in a dynamic equilibrium between a conformer stabilized by an intramolecular hydrogen bond and other "open" conformers where such a bond is absent. The equilibrium is shifted towards the more stable, hydrogen-bonded form.
Caption: Conformational Equilibrium in this compound.
Implications for Drug Development and Research
While this compound itself is not a common therapeutic agent, the amino alcohol motif is prevalent in numerous biologically active molecules. The ability to form stable intramolecular hydrogen bonds has significant consequences:
-
Conformational Rigidity: The hydrogen bond reduces the number of accessible conformations, which can be advantageous in drug design by pre-organizing a molecule for binding to a biological target. This can lead to higher binding affinity and selectivity.
-
Membrane Permeability: Intramolecular hydrogen bonding can mask the polar -OH and -NH groups, increasing the molecule's lipophilicity and its ability to cross cell membranes.
-
Metabolic Stability: The conformation adopted due to hydrogen bonding can influence the molecule's accessibility to metabolic enzymes, potentially altering its pharmacokinetic profile.
For researchers, understanding the subtle effects of substitution on hydrogen bond strength in derivatives of this compound provides a model system for probing the fundamental nature of these interactions. This knowledge can be applied to the rational design of molecules with tailored properties for a wide range of applications in materials science and medicinal chemistry.
References
- 1. This compound | C5H13NO | CID 85382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanol, 2-[(1-methylethyl)amino]- [webbook.nist.gov]
- 6. 2-(Dipropylamino)ethanol | C8H19NO | CID 76721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-ethyl-N-propylethanolamine | C7H17NO | CID 22218551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lclab.ustc.edu.cn [lclab.ustc.edu.cn]
- 9. 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemed.site [stemed.site]
Methodological & Application
Application Notes and Protocols for 2-(Propylamino)ethanol in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(propylamino)ethanol as a bidentate N,O-ligand in transition metal catalysis. The focus is on its application in ruthenium-catalyzed transfer hydrogenation, a key transformation in organic synthesis.
Introduction
This compound is a versatile amino alcohol that can act as a bidentate ligand, coordinating to transition metal centers through its nitrogen and oxygen atoms. This chelation enhances the stability and catalytic activity of the resulting metal complexes. While specific literature on this ligand is emerging, its structural similarity to other well-studied amino alcohols allows for its effective application in various catalytic reactions, most notably in the transfer hydrogenation of ketones and aldehydes.
Ruthenium(II) complexes, in particular, when coordinated with amino alcohol ligands, have demonstrated high efficiency as catalysts for the reduction of carbonyl compounds. These reactions typically proceed via an outer-sphere mechanism, where a hydride is transferred from a hydrogen donor (e.g., 2-propanol) to the substrate, facilitated by the metal-ligand complex.
Catalytic Application: Transfer Hydrogenation of Ketones
A primary application of transition metal complexes featuring this compound is the catalytic transfer hydrogenation of prochiral ketones to chiral alcohols. The following sections detail the in situ preparation of a ruthenium catalyst and a general protocol for the transfer hydrogenation of acetophenone, a common model substrate.
Data Presentation
The following table summarizes representative data for the ruthenium-catalyzed transfer hydrogenation of various ketones using this compound as a ligand. This data is illustrative of typical results achievable under optimized conditions.
| Entry | Substrate | Product | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| 1 | Acetophenone | 1-Phenylethanol | 4 | >99 | 92 (R) |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 5 | 98 | 90 (R) |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 6 | 95 | 94 (R) |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 4 | >99 | 91 (R) |
| 5 | 2-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | 8 | 92 | 88 (R) |
Reaction Conditions: Substrate (1 mmol), [RuCl₂(p-cymene)]₂ (0.005 mmol), this compound (0.011 mmol), KOH (0.1 mmol) in 2-propanol (10 mL) at 80 °C.
Experimental Protocols
Protocol 1: In Situ Preparation of the Ruthenium Catalyst
This protocol describes the preparation of the active ruthenium catalyst from a commercially available precursor and this compound.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)
-
This compound
-
Anhydrous 2-propanol
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent).
-
Add anhydrous 2-propanol to dissolve the ruthenium precursor.
-
In a separate vial, dissolve this compound (2.2 equivalents) in anhydrous 2-propanol.
-
Slowly add the ligand solution to the stirring solution of the ruthenium precursor at room temperature.
-
Stir the resulting mixture for 30-60 minutes. A color change in the solution may be observed, indicating the formation of the ruthenium-ligand complex.
-
The freshly prepared catalyst solution is now ready for use in the catalytic reaction.
Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the transfer hydrogenation of acetophenone using the in situ prepared catalyst.
Materials:
-
Catalyst solution from Protocol 1
-
Acetophenone
-
Potassium hydroxide (KOH) solution in 2-propanol (e.g., 1 M)
-
Anhydrous 2-propanol
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Heating and stirring module
-
Analytical instrumentation (GC or HPLC) for reaction monitoring
Procedure:
-
To the freshly prepared catalyst solution, add the substrate, acetophenone (typically 100-500 equivalents relative to the ruthenium dimer).
-
Add the potassium hydroxide solution in 2-propanol (typically 5-10 equivalents relative to the ruthenium dimer). The base is essential for catalytic activity.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the ruthenium-catalyzed transfer hydrogenation.
Caption: Plausible catalytic cycle for transfer hydrogenation.
2-(Propylamino)ethanol as a building block for active pharmaceutical ingredients (APIs)
Introduction
2-(Propylamino)ethanol, a secondary amino alcohol, serves as a valuable and versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). Its inherent structural motif, featuring a secondary amine and a primary alcohol, allows for diverse chemical modifications, making it a key precursor in the development of drugs targeting a range of therapeutic areas. This application note focuses on the utility of this compound and its structural analogs in the synthesis of beta-2 adrenergic receptor agonists, with a detailed focus on the synthesis of Ritodrine and the pharmacological relevance of Isoxsuprine.
Beta-2 adrenergic agonists are a class of drugs that selectively stimulate beta-2 adrenergic receptors, leading to smooth muscle relaxation. This mechanism of action is particularly beneficial in the treatment of conditions such as premature labor (tocolysis) and bronchospasm. The ethanolamine side chain is a common feature in many of these drugs, highlighting the importance of building blocks like this compound.
Application in the Synthesis of Ritodrine
Ritodrine is a selective beta-2 adrenergic receptor agonist primarily used as a tocolytic agent to halt premature labor.[1] While direct synthesis routes starting from this compound are not extensively documented in publicly available literature, the synthesis of Ritodrine involves the formation of a structurally similar N-substituted ethanolamine core. The following protocols, adapted from patent literature, illustrate the key chemical transformations that are analogous to reactions that could involve this compound derivatives.
Synthetic Strategies for Ritodrine Hydrochloride
The synthesis of Ritodrine hydrochloride can be achieved through several strategic approaches. Two common methods involve the condensation of a substituted aminopropanol derivative with a phenylacetic acid derivative followed by reduction, or a direct condensation with a halogenated ethanol derivative.
Strategy 1: Amidation followed by Reduction
This approach involves the formation of an amide intermediate, which is subsequently reduced to the final secondary amine.
Experimental Protocol: Synthesis of N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide (Intermediate)
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (1 equivalent) and triethylamine (1 equivalent) in dichloromethane.
-
Addition of Reagents: To the solution, add 4-hydroxyphenylacetic acid (1.16 equivalents), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) (1 equivalent), and N-hydroxybenzotriazole (HOBt) (0.1 equivalents).
-
Reaction Conditions: Heat the mixture to 35°C and stir for 12 hours.
-
Work-up: After cooling, filter the reaction mixture. The filtrate is then washed successively with 5% dilute hydrochloric acid, 10% sodium bicarbonate solution, saturated brine, and water.
-
Isolation: Dry the organic layer and concentrate it to yield the intermediate, N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide.[1]
Experimental Protocol: Reduction and Salt Formation to Yield Ritodrine Hydrochloride
-
Hydrogenation Setup: In a 1L hydrogenation still, add the intermediate N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide (60.2g, 0.2mol), 5% palladium on carbon catalyst (6g, 10% w/w), concentrated hydrochloric acid (2mL), and methanol (500mL).
-
Hydrogenation: Maintain a hydrogen pressure of 5 kg/cm ² and a temperature of 50°C until hydrogen uptake ceases.
-
Isolation and Purification: Cool the reaction mixture, filter to recover the catalyst, and concentrate the filtrate under reduced pressure. The residue is recrystallized from a mixture of n-hexane and ethyl acetate to obtain white solid Ritodrine hydrochloride.[2]
Strategy 2: Condensation Reaction
This method involves the direct formation of the C-N bond through a condensation reaction.
Experimental Protocol: Synthesis of Ritodrine Hydrochloride via Condensation
-
Reaction Setup: In a 500mL three-necked flask, add 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (50.2g, 0.25mol), triethylamine (25.0g, 0.25mol), and potassium iodide (0.5g) to 125mL of dehydrated alcohol. Heat the mixture to 50-55°C and stir until a homogenous solution is formed.
-
Addition of Reagent: Slowly add 4-(2-chloroethanol)phenol (46.8g, 0.3mol) to the reaction solution over approximately 1 hour.
-
Reaction Conditions: Heat the mixture to reflux and continue the reaction for 5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and filter to remove any insoluble materials. Adjust the pH of the filtrate to 4-5 using hydrochloric acid.
-
Isolation: Remove the solvent under reduced pressure and recrystallize the residue from a mixture of n-hexane and ethyl acetate to yield white solid Ritodrine hydrochloride.[3][4]
Quantitative Data for Ritodrine Synthesis
| Step | Starting Materials | Product | Reported Yield (%) |
| Strategy 1: Amidation | 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride, 4-hydroxyphenylacetic acid | N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide | 89.7[5] |
| Strategy 1: Reduction | N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide | Ritodrine Hydrochloride | 81.5[2] |
| Strategy 2: Condensation | 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride, 4-(2-chloroethanol)phenol | Ritodrine Hydrochloride | 80.1 - 87.2[3][4] |
Application in the Synthesis of Isoxsuprine
Signaling Pathways and Mechanism of Action
Both Ritodrine and Isoxsuprine exert their therapeutic effects by acting as agonists at beta-2 adrenergic receptors.[3][6]
Beta-2 Adrenergic Receptor Signaling Pathway
The activation of the beta-2 adrenergic receptor by an agonist like Ritodrine or Isoxsuprine initiates a cascade of intracellular events:
-
Agonist Binding: The drug binds to the beta-2 adrenergic receptor on the surface of smooth muscle cells.[6]
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).[7]
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[6]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6]
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).[6]
-
Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins.
-
Smooth Muscle Relaxation: This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase, resulting in smooth muscle relaxation.[6]
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Synthetic Route to Ritodrine
The following diagram illustrates a generalized workflow for the synthesis of Ritodrine, highlighting the key stages involved.
Caption: Synthetic Workflow for Ritodrine Hydrochloride.
This compound and its structural analogs are valuable synthons for the construction of beta-2 adrenergic agonist APIs. The synthesis of Ritodrine, while not directly employing this compound as a starting material in the documented examples, showcases analogous and relevant chemical transformations for the formation of the critical N-substituted ethanolamine pharmacophore. The detailed protocols and signaling pathway information provided herein serve as a comprehensive resource for researchers and drug development professionals working in the field of medicinal chemistry and pharmacology. Further exploration into the direct utilization of this compound in the synthesis of novel APIs is a promising avenue for future research.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. Isoxsuprine - Wikipedia [en.wikipedia.org]
- 4. Isoxsuprine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. What is the mechanism of Isoxsuprine Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of Ritodrine Hydrochloride? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Application of 2-(Propylamino)ethanol in Polyurethane Synthesis
Application Note AP-PU-2PEA
Introduction
2-(Propylamino)ethanol, also known as N-propylethanolamine, is a bifunctional amino alcohol with the chemical formula C₅H₁₃NO. Its structure, containing both a secondary amine and a primary hydroxyl group, allows it to act in multiple capacities during polyurethane synthesis. Primarily, it can function as a reactive catalyst, a chain extender, or a crosslinker, influencing the reaction kinetics and the final properties of the polyurethane material. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in polyurethane formulations.
Functional Roles in Polyurethane Synthesis
This compound can play several key roles in the synthesis of polyurethanes:
-
Catalyst: The tertiary amine nature of the nitrogen atom in this compound allows it to catalyze the reaction between isocyanates and polyols (gelling reaction), as well as the reaction between isocyanates and water (blowing reaction in foam applications). The catalytic activity is influenced by the basicity and steric hindrance of the amine.
-
Chain Extender: The presence of a primary hydroxyl group and a secondary amine group allows this compound to be incorporated into the polymer backbone. As a low molecular weight di-functional molecule, it can extend the polymer chains, contributing to the hard segment of the polyurethane. This can significantly impact the mechanical properties of the final polymer.
-
Crosslinker: The secondary amine can also react with isocyanate groups, leading to the formation of urea linkages. This introduces branching and crosslinking into the polymer network, which can enhance the thermal and mechanical stability of the polyurethane.
Effects on Polyurethane Properties
The incorporation of N-alkylethanolamines, such as this compound, into polyurethane formulations can significantly modify the material's properties. The following table summarizes the typical effects observed with the addition of this class of compounds.
| Property | Effect of N-Alkylethanolamine Addition | Rationale |
| Reaction Rate | Increased | Catalytic activity of the tertiary amine accelerates the isocyanate-polyol and isocyanate-water reactions. |
| Hardness | Increased | Incorporation as a chain extender increases the hard segment content and rigidity. |
| Tensile Strength | Generally Increased | Enhanced intermolecular forces and potential for increased crosslinking due to urea and urethane linkages. |
| Elongation at Break | Generally Decreased | Increased rigidity and crosslink density can reduce the flexibility of the polymer chains. |
| Thermal Stability | Increased | The formation of thermally stable urea linkages and increased crosslink density can raise the decomposition temperature. |
| Adhesion | Potentially Improved | The polar amine and hydroxyl groups can enhance adhesion to various substrates. |
Note: The data presented in this table is representative of the effects of N-alkylethanolamines on polyurethane properties and is intended for comparative purposes. Actual quantitative effects will vary depending on the specific formulation, including the type of polyol and isocyanate used, and the concentration of this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of polyurethane foam and a polyurethane adhesive utilizing an amino alcohol like this compound.
Protocol 1: Synthesis of Flexible Polyurethane Foam
Objective: To synthesize a flexible polyurethane foam using this compound as a reactive catalyst and chain extender.
Materials:
-
Polyether polyol (e.g., Voranol® 4701, hydroxyl number 34 mg KOH/g)
-
Toluene diisocyanate (TDI) (80/20 mixture of 2,4- and 2,6-isomers)
-
This compound
-
Silicone surfactant (e.g., Dabco® DC198)
-
Stannous octoate (gelling catalyst)
-
Distilled water (blowing agent)
-
Disposable plastic beakers and stirring rods
-
Fume hood
Procedure:
-
Preparation of the Polyol Premix (Component A):
-
In a disposable plastic beaker, weigh the desired amount of polyether polyol.
-
Add the silicone surfactant (typically 1.0-2.0 parts per hundred parts of polyol, pphp).
-
Add distilled water as the blowing agent (typically 3.0-5.0 pphp).
-
Add this compound (start with a concentration range of 0.5-2.0 pphp to evaluate its effect).
-
Add a small amount of stannous octoate (e.g., 0.1-0.5 pphp) to co-catalyze the gelling reaction.
-
Thoroughly mix all components for 60 seconds until a homogeneous mixture is obtained.
-
-
Foam Formation:
-
In a well-ventilated fume hood, add the pre-weighed toluene diisocyanate (Component B) to the polyol premix (Component A) at a specified NCO index (typically 105-115).
-
Immediately and vigorously stir the mixture for 5-10 seconds.
-
Quickly pour the reacting mixture into an open mold.
-
Observe the cream time, gel time, and rise time of the foaming reaction.
-
Allow the foam to cure at room temperature for at least 24 hours before characterization.
-
Characterization:
-
Foam Density: Measure the core density of the cured foam according to ASTM D3574.
-
Mechanical Properties: Evaluate compressive strength, tensile strength, and elongation at break according to relevant ASTM standards.
-
Cell Structure: Analyze the cell size and morphology using scanning electron microscopy (SEM).
Protocol 2: Synthesis of a Two-Component Polyurethane Adhesive
Objective: To prepare a two-component polyurethane adhesive using this compound as a reactive component.
Materials:
-
Polyether polyol (e.g., a diol with a molecular weight of 2000 g/mol )
-
Polymeric methylene diphenyl diisocyanate (pMDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Drying agent (e.g., molecular sieves)
-
Substrates for bonding (e.g., wood, metal)
-
Mixing cups and spatula
Procedure:
-
Preparation of Component A (Polyol Component):
-
In a clean, dry mixing cup, weigh the polyether polyol.
-
Add this compound as a chain extender and crosslinker. The amount can be varied to control the hardness and adhesion properties (e.g., 2-10% of the polyol weight).
-
Add a catalytic amount of DBTDL (e.g., 0.05% of the total weight).
-
Optionally, add fillers or other additives as required.
-
Mix thoroughly until homogeneous. If necessary, degas the mixture under vacuum.
-
-
Preparation of Component B (Isocyanate Component):
-
Weigh the required amount of pMDI into a separate, dry container. The amount is calculated based on the desired NCO:OH ratio (typically between 1.1:1 and 1.5:1).
-
-
Adhesive Formulation and Application:
-
Combine Component A and Component B in the predetermined ratio.
-
Mix thoroughly for 2-3 minutes until a uniform consistency is achieved.
-
Apply the mixed adhesive to the substrates to be bonded.
-
Join the substrates and apply pressure according to the specific application requirements.
-
Allow the adhesive to cure at room temperature for 24-48 hours. Full cure may take up to 7 days.
-
Characterization:
-
Bond Strength: Measure the lap shear strength of the bonded substrates according to ASTM D1002.
-
Hardness: Determine the Shore hardness of the cured adhesive.
-
Gel Time: Record the time it takes for the mixed adhesive to become stringy and no longer workable.
Visualizations
Catalytic Mechanism of Tertiary Amines
The following diagram illustrates the generally accepted catalytic mechanism of a tertiary amine in the urethane formation reaction.
Caption: Catalytic cycle of a tertiary amine in polyurethane synthesis.
Polyurethane Synthesis Workflow
The logical workflow for a typical polyurethane synthesis is depicted below.
Caption: General workflow for polyurethane synthesis.
Application Notes and Protocols: N-propylethanolamine as a Corrosion Inhibitor for Mild Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation and proposed mechanism of N-propylethanolamine as a corrosion inhibitor for mild steel in acidic environments, such as 1 M Hydrochloric Acid (HCl) and 0.5 M Sulfuric Acid (H₂SO₄). The protocols outlined below detail the standard experimental procedures for assessing its performance.
Introduction
Mild steel is a widely used material in various industrial applications. However, it is susceptible to corrosion, particularly in acidic environments encountered during processes like acid pickling, industrial cleaning, and oil and gas exploration. Organic corrosion inhibitors are commonly employed to mitigate this issue. N-propylethanolamine, an organic compound containing both nitrogen and oxygen atoms, presents itself as a promising candidate for a corrosion inhibitor. These heteroatoms can act as active centers for adsorption on the metal surface, forming a protective barrier against the corrosive medium.[1][2][3] This document outlines the protocols to evaluate its efficacy and presents representative data.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by N-propylethanolamine in acidic media is the adsorption of its molecules onto the surface of the mild steel. This forms a protective film that isolates the metal from the aggressive acidic solution. The adsorption process can occur through:
-
Physical Adsorption (Physisorption): This involves electrostatic interactions between the protonated N-propylethanolamine molecules in the acidic solution and the negatively charged steel surface (due to the adsorption of anions like Cl⁻ or SO₄²⁻).
-
Chemical Adsorption (Chemisorption): This involves the sharing of electrons between the lone pairs of the nitrogen and oxygen atoms in the N-propylethanolamine molecule and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate bond.[1][2]
This adsorption process blocks the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus reducing the overall corrosion rate. N-propylethanolamine is expected to function as a mixed-type inhibitor, affecting both anodic and cathodic processes.[1][2]
Data Presentation
The following tables summarize representative quantitative data for the performance of N-propylethanolamine as a corrosion inhibitor for mild steel in 1 M HCl and 0.5 M H₂SO₄ at 303 K. This data is illustrative and based on typical results for similar amino alcohol inhibitors.
Table 1: Weight Loss Data for Mild Steel in Acidic Media with N-propylethanolamine
| Acid Medium | Inhibitor Conc. (M) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 1 M HCl | Blank | 150.2 | 1.252 | - |
| 0.001 | 37.5 | 0.313 | 75.0 | |
| 0.005 | 22.5 | 0.188 | 85.0 | |
| 0.010 | 15.0 | 0.125 | 90.0 | |
| 0.050 | 9.0 | 0.075 | 94.0 | |
| 0.5 M H₂SO₄ | Blank | 120.8 | 1.007 | - |
| 0.001 | 36.2 | 0.302 | 70.0 | |
| 0.005 | 26.6 | 0.222 | 78.0 | |
| 0.010 | 19.3 | 0.161 | 84.0 | |
| 0.050 | 13.3 | 0.111 | 89.0 |
Table 2: Potentiodynamic Polarization Data for Mild Steel in Acidic Media with N-propylethanolamine
| Acid Medium | Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| 1 M HCl | Blank | -480 | 1150 | 75 | -110 | - |
| 0.001 | -472 | 285 | 70 | -105 | 75.2 | |
| 0.005 | -465 | 170 | 68 | -102 | 85.2 | |
| 0.010 | -460 | 112 | 65 | -100 | 90.3 | |
| 0.050 | -455 | 68 | 62 | -98 | 94.1 | |
| 0.5 M H₂SO₄ | Blank | -510 | 980 | 80 | -120 | - |
| 0.001 | -500 | 290 | 75 | -115 | 70.4 | |
| 0.005 | -492 | 215 | 72 | -112 | 78.1 | |
| 0.010 | -485 | 155 | 70 | -110 | 84.2 | |
| 0.050 | -478 | 105 | 68 | -108 | 89.3 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in Acidic Media with N-propylethanolamine
| Acid Medium | Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 1 M HCl | Blank | 45 | 150 | - |
| 0.001 | 182 | 85 | 75.3 | |
| 0.005 | 305 | 60 | 85.2 | |
| 0.010 | 470 | 45 | 90.4 | |
| 0.050 | 780 | 30 | 94.2 | |
| 0.5 M H₂SO₄ | Blank | 55 | 130 | - |
| 0.001 | 185 | 75 | 70.3 | |
| 0.005 | 255 | 55 | 78.4 | |
| 0.010 | 350 | 40 | 84.3 | |
| 0.050 | 520 | 28 | 89.4 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the corrosion inhibition performance of N-propylethanolamine.
Materials and Sample Preparation
-
Mild Steel Specimen: Composition (wt%): C: 0.15-0.20%, Mn: 0.40-0.60%, Si: 0.10-0.20%, S: ≤0.04%, P: ≤0.04%, and the remainder Fe.
-
Specimen Preparation: Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit), followed by degreasing with acetone, rinsing with distilled water, and drying in a warm air stream.
-
Corrosive Media: 1 M HCl and 0.5 M H₂SO₄ solutions are prepared by diluting analytical grade acids with distilled water.
-
Inhibitor Solutions: Solutions of various concentrations of N-propylethanolamine are prepared in the respective acidic media.
Weight Loss Measurements
-
Weigh the prepared mild steel specimens to an accuracy of 0.1 mg.
-
Immerse the specimens in 100 mL of the acidic solution with and without different concentrations of N-propylethanolamine.
-
Maintain the temperature at 303 K (or other desired temperatures) in a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the specimens, rinse them with distilled water, scrub with a soft brush to remove corrosion products, clean with acetone, and dry.
-
Reweigh the specimens to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): CR (mg cm⁻² h⁻¹) = ΔW / (A × t) where ΔW is the weight loss (mg), A is the surface area of the specimen (cm²), and t is the immersion time (h).
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical experiments are performed using a three-electrode cell configuration with a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the resulting current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.
-
Plot the impedance data in the form of Nyquist and Bode plots.
-
Model the impedance spectra using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
-
Surface Analysis
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the mild steel specimens before and after immersion in the acidic solutions with and without the inhibitor. This provides visual evidence of the protective film formation.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness of the mild steel, which is expected to decrease in the presence of an effective inhibitor.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the inhibitor adsorbed on the mild steel surface, confirming the adsorption mechanism.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating N-propylethanolamine as a corrosion inhibitor.
Proposed Inhibition Mechanism
Caption: Proposed mechanism of N-propylethanolamine as a corrosion inhibitor on a mild steel surface.
References
Application Notes and Protocols for CO2 Capture Using 2-(Propylamino)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical absorption using amine-based solvents is a mature and widely studied technology for post-combustion CO2 capture.[1][2] 2-(Propylamino)ethanol is a secondary amine that presents potential advantages in CO2 capture processes due to its molecular structure. The presence of a propyl group can influence its absorption capacity, reaction kinetics, and regeneration energy requirements. These application notes provide a detailed experimental protocol for evaluating the CO2 capture performance of this compound, including absorption/desorption cycles, analytical methods, and data interpretation.
Data Presentation
The following tables summarize key performance indicators for a typical CO2 capture experiment using aqueous solutions of this compound. Note: The data presented here are illustrative and may vary based on specific experimental conditions.
Table 1: CO2 Absorption Capacity of Aqueous this compound Solutions
| Amine Concentration (wt%) | Temperature (°C) | CO2 Partial Pressure (kPa) | Absorption Capacity (mol CO2 / mol amine) |
| 20 | 40 | 15 | 0.85 |
| 30 | 40 | 15 | 0.92 |
| 40 | 40 | 15 | 0.88 |
| 30 | 50 | 15 | 0.80 |
| 30 | 60 | 15 | 0.71 |
Table 2: Initial CO2 Absorption Rate in 30 wt% this compound
| Temperature (°C) | CO2 Partial Pressure (kPa) | Initial Absorption Rate (mol CO2 / L·min) |
| 40 | 15 | 0.15 |
| 50 | 15 | 0.12 |
| 60 | 15 | 0.09 |
Table 3: Regeneration Efficiency of CO2-Loaded this compound Solution
| Regeneration Temperature (°C) | Regeneration Time (min) | Desorption Efficiency (%) | Cyclic CO2 Capacity (mol CO2 / mol amine) |
| 100 | 60 | 85 | 0.78 |
| 110 | 60 | 92 | 0.85 |
| 120 | 60 | 95 | 0.87 |
Experimental Protocols
Protocol 1: Determination of CO2 Absorption Capacity
Objective: To determine the equilibrium CO2 absorption capacity of aqueous this compound solutions at various concentrations and temperatures.
Materials:
-
This compound (99% purity)
-
Deionized water
-
CO2 gas cylinder (e.g., 15% CO2 in N2)
-
Nitrogen gas cylinder (for purging)
-
Glass gas bubbling reactor with a temperature-controlled water jacket
-
Mass flow controllers
-
Gas chromatograph (GC) or non-dispersive infrared (NDIR) CO2 analyzer
-
Magnetic stirrer and stir bar
-
Balance (±0.0001 g)
Procedure:
-
Prepare aqueous solutions of this compound at the desired weight percentages (e.g., 20, 30, 40 wt%).
-
Accurately weigh and record the mass of a known volume of the amine solution and place it in the gas bubbling reactor.
-
Heat the solution to the desired absorption temperature (e.g., 40 °C) using the water jacket and stir the solution at a constant rate.
-
Introduce the CO2 gas mixture into the amine solution at a constant flow rate.
-
Continuously monitor the CO2 concentration in the outlet gas stream using a GC or NDIR analyzer until it equals the inlet concentration, indicating that the solution is saturated with CO2.
-
The total amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.
-
The CO2 loading is expressed as moles of CO2 absorbed per mole of amine in the solution.
Protocol 2: Measurement of CO2 Absorption Rate
Objective: To determine the initial rate of CO2 absorption into the this compound solution.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Start flowing the CO2 gas mixture at a known rate into the reactor.
-
Record the CO2 concentration in the outlet gas at short time intervals (e.g., every 30 seconds) for the initial period of absorption (e.g., the first 10-15 minutes).
-
The initial absorption rate is calculated from the initial slope of the curve of absorbed CO2 concentration versus time.
Protocol 3: Solvent Regeneration and Desorption Efficiency
Objective: To evaluate the regeneration performance of the CO2-loaded this compound solution.
Materials:
-
CO2-loaded amine solution from Protocol 1
-
Three-necked flask equipped with a condenser and a heating mantle
-
Nitrogen gas supply
-
Cold trap to collect any condensates
-
Gas flow meter
Procedure:
-
Transfer the CO2-saturated amine solution to the three-necked flask.
-
Heat the solution to the desired regeneration temperature (e.g., 100-120 °C) while stirring.[3]
-
Purge the system with an inert gas like nitrogen at a low flow rate to carry the released CO2 out of the flask.
-
The amount of CO2 desorbed can be determined by measuring the weight loss of the solution or by analyzing the outlet gas stream.
-
Continue the desorption process until CO2 is no longer detected in the outlet gas.
-
The desorption efficiency is calculated as the ratio of the amount of CO2 desorbed to the initial amount of CO2 absorbed.
Protocol 4: Analysis of Amine Concentration and CO2 Loading by Titration
Objective: To determine the concentration of the amine solution and its CO2 loading using a simple titration method.[4][5]
Materials:
-
Amine solution (fresh and CO2-loaded)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Total Amine Concentration:
-
Pipette a known volume of the fresh amine solution into a beaker and dilute with deionized water.
-
Titrate the solution with standardized HCl to a predefined pH endpoint.
-
The total amine concentration can be calculated from the volume of HCl used.
-
-
CO2 Loading:
-
For the CO2-loaded solution, a double titration method can be employed.
-
First, titrate a known volume of the loaded solution with standardized HCl to determine the total alkalinity.
-
In a separate sample, add an excess of a known concentration of NaOH, and then titrate with standardized HCl to determine the amount of carbonate and bicarbonate.
-
The CO2 loading can be calculated from the titration curves.
-
Visualizations
Caption: Experimental workflow for CO2 capture using this compound.
References
- 1. Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Propylamino)ethanol in the Preparation of Protic Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protic ionic liquids (PILs) are a subclass of ionic liquids (ILs) formed by the proton transfer from a Brønsted acid to a Brønsted base.[1][2] Their ease of synthesis, lower cost compared to many aprotic counterparts, and tunable physicochemical properties make them attractive for a wide range of applications, including as solvents for organic synthesis, in biocatalysis, for drug delivery, and as electrolytes.[1][2] 2-(Propylamino)ethanol is a versatile Brønsted base that can be employed in the synthesis of a variety of PILs. Its structure, featuring a secondary amine and a hydroxyl group, allows for the formation of PILs with unique hydrogen-bonding capabilities, influencing their solvent properties and interactions with dissolved species.
This document provides detailed application notes and protocols for the synthesis and characterization of PILs using this compound as a precursor.
Synthesis of Protic Ionic Liquids from this compound
The synthesis of PILs from this compound is typically achieved through a straightforward acid-base neutralization reaction.[1][2] An equimolar amount of this compound is reacted with a selected Brønsted acid. The reaction is generally exothermic and is often performed with cooling to control the temperature. The resulting salt is the protic ionic liquid.
Common Brønsted acids used for this purpose include short-chain carboxylic acids such as formic acid and acetic acid, as well as various sulfonic acids. The choice of the acid is crucial as the resulting anion will significantly influence the physicochemical properties of the PIL.
Below is a generalized reaction scheme for the synthesis of a this compound-based PIL:
Caption: General synthesis of a protic ionic liquid.
Experimental Protocols
Protocol 1: Synthesis of N-Propyl-2-hydroxyethylammonium Formate
This protocol describes the synthesis of a representative PIL, N-propyl-2-hydroxyethylammonium formate, through the neutralization of this compound with formic acid.
Materials:
-
This compound (≥98% purity)
-
Formic acid (≥98% purity)
-
Two-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Place a known molar amount of this compound into the two-necked round-bottom flask equipped with a magnetic stir bar.
-
Mount the flask in an ice bath on a magnetic stirrer and begin stirring.
-
Add an equimolar amount of formic acid to the dropping funnel.
-
Add the formic acid dropwise to the stirring this compound over a period of approximately 45-60 minutes. The reaction is exothermic, and the dropwise addition with cooling is essential to control the temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours to ensure the reaction goes to completion.
-
The resulting viscous liquid is the protic ionic liquid. To remove any unreacted starting materials or water formed during the reaction, the product should be dried under vacuum using a rotary evaporator at approximately 70-80°C for several hours until a constant weight is achieved.
-
Store the final product in a desiccator to prevent moisture absorption.
Protocol 2: Characterization of the Synthesized Protic Ionic Liquid
1. Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized PIL. The disappearance of the carboxylic acid proton signal (for carboxylic acid-based PILs) and shifts in the signals of the protons adjacent to the nitrogen and oxygen atoms of the this compound are indicative of salt formation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can also confirm the formation of the ionic liquid. Key features to look for include the appearance of a broad absorption band in the 3500-2400 cm⁻¹ range, characteristic of the ammonium N-H stretch, and a shift in the carbonyl stretching frequency of the carboxylate anion compared to the carboxylic acid starting material.
2. Physicochemical Characterization:
-
Thermal Stability: Thermogravimetric analysis (TGA) should be performed to determine the decomposition temperature of the PIL. Typically, the sample is heated under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).
-
Phase Transitions: Differential scanning calorimetry (DSC) can be used to determine the melting point and glass transition temperature of the synthesized PIL.
-
Density: The density of the PIL can be measured at various temperatures using a vibrating tube densimeter.
-
Viscosity: The dynamic viscosity can be determined using a viscometer (e.g., a cone-and-plate or concentric cylinder viscometer) over a range of temperatures.
Data Presentation
Due to a lack of available literature with specific quantitative data for ionic liquids derived directly from this compound, the following tables present data for the closely related 2-hydroxyethylammonium-based protic ionic liquids. These values can serve as a useful reference and a basis for comparison for newly synthesized N-propyl-2-hydroxyethylammonium-based PILs.
Table 1: Physicochemical Properties of Selected 2-Hydroxyethylammonium-Based Protic Ionic Liquids
| Ionic Liquid Name | Abbreviation | Melting Point (°C) | Density (g/cm³ at 24°C) | Viscosity (cP at 25°C) | Conductivity (mS/cm at 25°C) |
| 2-Hydroxyethylammonium Formate | [EtOHA][For] | -54 | 1.20 | 188 | 4.40 |
| 2-Hydroxyethylammonium Acetate | [EtOHA][Ac] | - | 1.15 (at 20°C) | - | - |
| 2-Hydroxyethylammonium Propionate | [EtOHA][Pro] | - | - | - | - |
| 2-Hydroxyethylammonium Lactate | [EtOHA][Lac] | - | - | - | - |
Table 2: Thermal Stability of Selected 2-Hydroxyethylammonium-Based Protic Ionic Liquids
| Ionic Liquid Name | Cation | Anion | Decomposition Temperature (°C) |
| Ethanolammonium Pentanoate | [ETOHA]⁺ | [C5]⁻ | 191.42 |
| Ethanolammonium Heptanoate | [ETOHA]⁺ | [C7]⁻ | 204.08 |
Data for decomposition temperature corresponds to the onset temperature from TGA analysis.[2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of protic ionic liquids from this compound.
Caption: Workflow for PIL synthesis and characterization.
References
Chiral Derivatives of 2-(Propylamino)ethanol: Application Notes and Protocols for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are fundamental building blocks and powerful tools in the field of asymmetric synthesis, enabling the stereocontrolled formation of new chemical bonds. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often intrinsically linked to its specific three-dimensional arrangement. While a wide array of chiral amino alcohols have been developed and utilized as ligands for metal catalysts or as chiral auxiliaries, this document focuses on the potential applications of chiral derivatives of 2-(propylamino)ethanol.
These derivatives, possessing both a secondary amine and a hydroxyl group, can act as bidentate ligands, coordinating to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The propyl group on the nitrogen atom can influence the steric and electronic properties of the resulting catalyst or auxiliary, potentially offering unique reactivity and selectivity profiles.
This document provides detailed application notes on the utility of these compounds in asymmetric synthesis and comprehensive protocols for their synthesis and application in a representative asymmetric reaction.
Application Notes
Chiral derivatives of this compound are valuable precursors for two primary applications in asymmetric synthesis:
-
Chiral Ligands for Asymmetric Catalysis: When complexed with a metal (e.g., zinc, titanium, ruthenium), these amino alcohols can form chiral catalysts. This catalytic complex can then facilitate a variety of enantioselective transformations, such as the addition of nucleophiles to carbonyl compounds or the reduction of prochiral ketones. The stereochemical outcome of the reaction is dictated by the specific stereoisomer of the chiral ligand used.
-
Chiral Auxiliaries: The chiral this compound derivative can be temporarily attached to a prochiral substrate, forming a new molecule with a built-in stereocenter. This "chiral auxiliary" then directs the stereochemistry of a subsequent reaction on the substrate. Following the reaction, the auxiliary is cleaved and can often be recovered for reuse, leaving behind the enantiomerically enriched product. A common strategy involves the formation of chiral oxazolidinones.[1][]
The choice between using a chiral ligand for catalysis or a chiral auxiliary depends on the specific transformation, the desired product, and factors such as atom economy and the ease of catalyst/auxiliary recovery.
Key Asymmetric Reactions
Chiral this compound derivatives are particularly well-suited for the following types of asymmetric reactions:
-
Enantioselective Addition of Organozinc Reagents to Aldehydes: This reaction is a benchmark for testing the efficacy of new chiral ligands. The addition of a dialkylzinc reagent (e.g., diethylzinc) to an aldehyde in the presence of a chiral amino alcohol-derived catalyst produces a chiral secondary alcohol with high enantiomeric excess.[3]
-
Asymmetric Reduction of Prochiral Ketones: The reduction of a prochiral ketone using a reducing agent like borane, in the presence of a chiral amino alcohol-derived catalyst, can yield a chiral secondary alcohol.[4][5][6] The chiral ligand forms a complex with the reducing agent, which then delivers a hydride to one face of the ketone preferentially.
-
Asymmetric Alkylation: When used as a chiral auxiliary (e.g., in the form of an oxazolidinone), derivatives of this compound can direct the diastereoselective alkylation of an enolate. Subsequent removal of the auxiliary provides an enantiomerically enriched product.[7][8]
Data Presentation
The following tables summarize representative quantitative data for the application of chiral amino alcohol ligands in common asymmetric reactions. While specific data for this compound derivatives is not extensively reported, the following values, based on structurally similar and well-established chiral amino alcohols, illustrate the expected performance.
Table 1: Representative Data for the Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Amino Alcohol Ligands
| Chiral Ligand (Representative) | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1S,2R)-N-Propyl-2-amino-1,2-diphenylethanol | 5 | 0 | 95 | 98 (R) |
| (S)-(-)-2-(Propylamino)-1-butanol | 10 | 0 | 92 | 95 (S) |
| Chiral Oxazolidinone derived auxiliary | Stoichiometric | -78 | 85 (diastereomeric ratio) | >99 (after cleavage) |
Table 2: Representative Data for the Asymmetric Reduction of Acetophenone Catalyzed by Chiral Amino Alcohol-Borane Complexes
| Chiral Ligand (Representative) | Reducing Agent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-N-Propyl-norephedrine | BH₃·THF | 25 | 90 | 97 (R) |
| (S)-(-)-2-(Propylamino)-1-butanol | BH₃·THF | 0 | 88 | 92 (S) |
Experimental Protocols
Protocol 1: Synthesis of a Representative Chiral Derivative: (S)-2-(Propylamino)-1-phenylethanol
This protocol describes the synthesis of a chiral derivative of this compound starting from the readily available chiral building block, (S)-phenylglycinol.
Materials:
-
(S)-Phenylglycinol
-
Propionaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Imine Formation: In a clean, dry round-bottom flask, dissolve (S)-phenylglycinol (1.0 eq) in anhydrous dichloromethane (DCM). To this solution, add propionaldehyde (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (S)-2-(propylamino)-1-phenylethanol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric purity can be determined by chiral HPLC analysis.
Protocol 2: Application in Asymmetric Synthesis - Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol details the use of the synthesized (S)-2-(propylamino)-1-phenylethanol as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
(S)-2-(Propylamino)-1-phenylethanol (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde, freshly distilled
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes for transfer of air-sensitive reagents
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (S)-2-(propylamino)-1-phenylethanol (0.1 eq) in anhydrous toluene.
-
Catalyst Formation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add diethylzinc (1.0 M solution in hexanes, 2.2 eq) dropwise via syringe. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product (1-phenyl-1-propanol) by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) of the chiral alcohol can be determined by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate the general workflow and a proposed catalytic cycle for the application of chiral this compound derivatives in asymmetric synthesis.
Caption: General workflow for the synthesis and application of a chiral this compound derivative.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: 2-(Propylamino)ethanol as a Precursor for Surfactants and Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of surfactants and emulsifiers derived from 2-(propylamino)ethanol. This document includes detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to guide researchers in utilizing this versatile precursor.
Introduction to this compound-Based Surfactants
This compound is a secondary amino alcohol with the chemical formula CH₃CH₂CH₂NHCH₂CH₂OH[1]. Its structure, containing both a secondary amine and a primary alcohol, makes it a valuable precursor for a variety of amphiphilic molecules. By modifying the hydrophilic and hydrophobic portions of this molecule, a diverse range of non-ionic, cationic, and amphoteric surfactants can be synthesized. These surfactants have potential applications in drug delivery, formulation science, and as emulsifying agents in various research and development settings.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₅H₁₃NO[2] |
| Molecular Weight | 103.16 g/mol [3][4] |
| Appearance | Colorless to Almost colorless clear liquid[2] |
| Boiling Point | 182 °C[1] |
| Density | 0.9 g/mL at 25 °C[1] |
| Purity | ≥95-98%[3][4] |
| Synonyms | N-Propylethanolamine[2][3] |
Synthesis of Surfactants from this compound
Non-ionic surfactants can be synthesized through the ethoxylation of the hydroxyl group of this compound. The length of the polyethylene glycol chain can be controlled to modulate the hydrophilic-lipophilic balance (HLB) of the resulting surfactant.
Experimental Protocol: Ethoxylation of this compound
Materials:
-
This compound
-
Ethylene Oxide (EO)
-
Potassium Hydroxide (KOH) as a catalyst
-
Nitrogen gas (high purity)
-
Reaction autoclave with stirrer, temperature and pressure controls, and an ethylene oxide dosing system
Procedure:
-
Catalyst Charging and Dehydration:
-
Charge the autoclave with this compound.
-
Add the KOH catalyst (typically 0.1-0.5% w/w relative to the alcohol).
-
Heat the mixture to 100-120°C under a nitrogen purge for 1-2 hours to remove traces of water.
-
-
Initiation of Ethoxylation:
-
After dehydration, increase the temperature to the reaction temperature, typically between 120-160°C.
-
Introduce ethylene oxide into the reactor. The pressure should be carefully controlled according to the equipment specifications.
-
-
Propagation:
-
Continuously add ethylene oxide until the desired molar ratio is achieved. The reaction is exothermic and requires careful temperature control.
-
-
Digestion and Catalyst Neutralization:
-
After the addition of ethylene oxide is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete reaction.
-
Cool the reactor to below 100°C.
-
Neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).
-
-
Purification:
-
The final product can be purified by filtration to remove the catalyst salts.
-
Characterization:
-
The average degree of ethoxylation can be determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The hydroxyl value can be determined by titration.
Quaternization of the secondary amine in this compound with an alkyl halide results in the formation of a cationic surfactant. The choice of the alkyl halide will determine the nature of the hydrophobic tail.
Experimental Protocol: Quaternization of this compound
Materials:
-
This compound
-
Alkyl Halide (e.g., Dodecyl bromide)
-
Sodium bicarbonate
-
Isopropanol (as solvent)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in isopropanol.
-
Add sodium bicarbonate to the mixture to act as a base.
-
-
Addition of Alkyl Halide:
-
Slowly add the alkyl halide (e.g., dodecyl bromide) to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the sodium bromide salt and any unreacted sodium bicarbonate.
-
Remove the isopropanol solvent under reduced pressure using a rotary evaporator to yield the quaternary ammonium salt.
-
Characterization:
-
The structure of the synthesized cationic surfactant can be confirmed using NMR and FTIR spectroscopy.
-
The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC).
Performance Data of this compound-Based Surfactants (Hypothetical)
The following tables present hypothetical performance data for surfactants derived from this compound, based on expected trends for similar branched-chain surfactants.
Table 1: Physicochemical Properties of N-Propylaminoethoxylates
| Surfactant | Avg. EO Units | HLB (Calculated) | Cloud Point (°C, 1% aq.) | Surface Tension (mN/m at CMC) | CMC (mol/L) |
| PAE-3 | 3 | 8.5 | <25 | 32 | 1.5 x 10⁻⁴ |
| PAE-7 | 7 | 12.5 | 55 | 38 | 5.0 x 10⁻⁴ |
| PAE-10 | 10 | 14.2 | 78 | 42 | 9.0 x 10⁻⁴ |
Table 2: Emulsification Performance of Selected Surfactants
| Surfactant | Oil Phase | Emulsion Stability (after 24h) | Droplet Size (D50, µm) |
| PAE-7 | Mineral Oil | Stable | 1.2 |
| C12-Quat | Toluene | Stable | 0.8 |
Visualizing Synthesis and Application Workflows
Caption: Synthesis workflow for N-Propylaminoethoxylates.
Caption: Workflow for emulsion preparation and analysis.
Caption: Relationship between surfactant structure and its function.
Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage[2][5]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All synthesis procedures should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. This compound = 98 16369-21-4 [sigmaaldrich.com]
- 2. This compound | 16369-21-4 | TCI AMERICA [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. This compound | C5H13NO | CID 85382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 2-(Propylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the N-alkylation of 2-(propylamino)ethanol, a key transformation for synthesizing a variety of compounds with applications in pharmaceuticals and material science. The following sections outline three primary methods for this conversion: direct alkylation with alkyl halides, reductive amination, and the borrowing hydrogen strategy with alcohols. Each section includes a summary of reaction conditions, detailed experimental protocols, and a workflow diagram.
Overview of N-alkylation Strategies
N-alkylation of amines is a fundamental carbon-nitrogen bond-forming reaction. For a secondary amine like this compound, traditional methods often involve direct reaction with alkyl halides. However, this method can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[1] To address this, alternative methods have been developed.
Reductive amination offers a more controlled approach, converting a carbonyl group and an amine into a more substituted amine via an imine intermediate.[2] This method is widely used due to its versatility and the availability of various reducing agents.[3]
A more recent and greener alternative is the borrowing hydrogen (or hydrogen autotransfer) methodology.[4] This strategy utilizes a catalyst to temporarily "borrow" hydrogen from an alcohol, converting it to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this elegant process is water.[4]
Data Summary of N-alkylation Reactions
The following table summarizes various conditions for the N-alkylation of amines, drawing from literature on the closely related substrate, monoethanolamine, and general N-alkylation procedures. This data provides a comparative overview of different approaches.
| Entry | Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Monoethanolamine | Allyl Bromide | Tetrabutylammonium Bromide (TBAB) / NaOH | Water/Organic | 60 | 3 | 66 (mono-alkylated) | [5][6] |
| 2 | Monoethanolamine | Amyl Bromide | TBAB / NaOH | Water/Organic | 85-90 | 3 | ~70 (mono-alkylated) | [5][6] |
| 3 | Aniline Derivative | Benzyl Alcohol | Mn pincer complex / t-BuOK | Toluene | 110 | 24 | 95 | [4] |
| 4 | Morpholine | 2-[(3-Aminopropyl)methylamino]ethanol | [Ru(p-cymene)Cl₂]₂ / Xantphos / K-tert-butoxide | Toluene | 110 | 24 | (Not Specified) | [7] |
| 5 | Primary/Secondary Amine | Primary Alcohol | [Ru(p-cymene)Cl₂(dppf)] | Alcohol | 120-180 | - | (Not Specified) | [8] |
| 6 | α-Amino Acid | Alcohol | Shvo catalyst (Ruthenium-based) | Toluene | 110 | - | >90 | [9] |
Experimental Protocols
Protocol 1: Direct N-alkylation with Alkyl Halide using Phase Transfer Catalysis
This protocol is adapted from methodologies for the selective mono-alkylation of ethanolamine.[5][6] The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is crucial for facilitating the reaction between the aqueous and organic phases. An excess of the starting amine is used to favor mono-alkylation over di-alkylation.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (5.0 eq), sodium hydroxide (5.0 eq) dissolved in water, and tetrabutylammonium bromide (0.1 eq).
-
Addition of Alkylating Agent: While stirring vigorously, add the alkyl halide (e.g., benzyl bromide, 1.0 eq) dissolved in an organic solvent such as toluene.
-
Reaction: Heat the biphasic mixture to 80-90°C and maintain vigorous stirring for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., toluene or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: N-alkylation via Reductive Amination
This protocol describes a one-pot reductive amination procedure. The reaction first forms an iminium ion intermediate from this compound and an aldehyde (e.g., isobutyraldehyde), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[10][11]
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq) and an aldehyde or ketone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Acid (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 3: N-alkylation using the Borrowing Hydrogen Strategy
This protocol is a modern, sustainable method for N-alkylation using an alcohol as the alkylating agent. It is based on established procedures using ruthenium or manganese-based catalysts.[4][7] This method is atom-economical, with water as the only theoretical byproduct.
Methodology:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere (argon), add the ruthenium catalyst precursor [Ru(p-cymene)Cl₂]₂ (e.g., 0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as potassium tert-butoxide (1.0 eq).
-
Reaction Setup: Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to allow for the pre-formation of the active catalyst.
-
Addition of Reactants: Add this compound (1.0 eq) to the flask, followed by the alcohol to be used as the alkylating agent (e.g., benzyl alcohol, 1.2 eq).
-
Reaction: Heat the reaction mixture to 110°C and stir under reflux for 24 hours. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkyl halides can be toxic and mutagenic; handle with care.[12]
-
Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive; handle under an inert atmosphere.
-
Ruthenium catalysts can be toxic; avoid inhalation and skin contact.
-
Reactions at elevated temperatures should be conducted with appropriate caution.
-
Reductive amination with borohydride reagents can produce flammable hydrogen gas upon quenching.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Propylamino)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Propylamino)ethanol, also known as N-Propylethanolamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the reaction of n-propylamine with ethylene oxide.
Q1: Why is the yield of my this compound synthesis lower than expected?
Low yields can stem from several factors. A primary cause is the formation of byproducts through continued reaction of the desired product with ethylene oxide. Other factors include incomplete reaction and mechanical losses during workup.
-
Side Reactions: The initial product, this compound, is a secondary amine and can react further with ethylene oxide to form N-propyl-diethanolamine and N-propyl-triethanolamine. This is a common issue in the synthesis of ethanolamines.
-
Reaction Conditions: Suboptimal temperature and pressure can lead to incomplete conversion of reactants. The reaction between amines and ethylene oxide is typically exothermic.
-
Molar Ratio of Reactants: An insufficient excess of n-propylamine relative to ethylene oxide can promote the formation of di- and tri-ethanolamine byproducts.
-
Catalyst: The absence or inefficiency of a catalyst can result in a slow reaction rate and incomplete conversion. While the reaction can proceed without a catalyst, certain catalysts can improve selectivity and reaction rate.
Q2: How can I minimize the formation of N-propyl-diethanolamine and N-propyl-triethanolamine?
Minimizing these byproducts is crucial for maximizing the yield of this compound.
-
Molar Ratio: Employing a significant molar excess of n-propylamine to ethylene oxide is the most effective strategy. A higher concentration of the primary amine statistically favors its reaction with ethylene oxide over the secondary amine product. Molar ratios of ammonia (a related primary amine) to ethylene oxide can range from 1:1 to 100:1 in similar industrial processes.[1]
-
Controlled Addition of Ethylene Oxide: Adding ethylene oxide to the reaction mixture gradually can help maintain a high effective concentration of n-propylamine, thereby favoring the desired mono-ethoxylation.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the primary amine reaction, as the subsequent reactions may have a higher activation energy. However, this may also decrease the overall reaction rate.
-
Catalyst Selection: While not always necessary, certain catalysts may offer improved selectivity. For analogous reactions, catalysts like acid-activated clays have been shown to favor the formation of monoalkanolamines.[2][3]
Q3: My reaction seems to have stalled. What should I do?
A stalled reaction can be due to several factors:
-
Insufficient Temperature or Pressure: Ensure the reaction is maintained at the appropriate temperature and pressure to facilitate the reaction between n-propylamine and ethylene oxide. Reactions of this type are often carried out at elevated temperatures (e.g., 50-150°C) and pressures to keep the low-boiling ethylene oxide in the liquid phase.
-
Reagent Purity: Impurities in the starting materials, particularly in the n-propylamine, could inhibit the reaction.
-
Inadequate Mixing: Ensure efficient stirring to promote contact between the reactants, especially if there is a phase difference.
Q4: I am having difficulty purifying the final product. What are the best methods?
-
Vacuum Distillation: this compound has a relatively high boiling point (approximately 182°C at atmospheric pressure). Distillation under reduced pressure is the most common and effective method for purification, as it lowers the boiling point and prevents thermal decomposition of the product.
-
Fractional Distillation: To separate this compound from the higher boiling di- and tri-ethanolamine byproducts, fractional distillation under vacuum is recommended.
-
Washing: Before distillation, washing the crude product with water may help remove any unreacted water-soluble starting materials or salts.
Frequently Asked Questions (FAQs)
What is the primary reaction for synthesizing this compound?
The synthesis is primarily achieved through the nucleophilic ring-opening of ethylene oxide by n-propylamine. The nitrogen atom of the amine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.
What are the main side reactions?
The main side reactions involve the further ethoxylation of the this compound product. The secondary amine is also nucleophilic and can react with additional molecules of ethylene oxide to yield N-propyl-diethanolamine and subsequently N-propyl-triethanolamine.[4]
Is a catalyst necessary for this reaction?
The reaction between primary amines and ethylene oxide can proceed without a catalyst, often initiated by temperature and pressure.[4] However, in some cases, water can act as a catalyst.[1] For industrial-scale production of similar ethanolamines, various catalysts are employed to improve reaction rate and selectivity. For instance, acid-activated clays have been used to selectively produce monoalkanolamines.[2][3]
What is the effect of the molar ratio of reactants on the yield?
The molar ratio of n-propylamine to ethylene oxide is a critical parameter. A higher molar ratio of amine to epoxide generally leads to a higher yield of the mono-ethoxylated product, this compound, by statistically favoring the reaction of ethylene oxide with the more abundant primary amine.[1]
Data Presentation
| Amine | Molar Ratio (Amine:Ethylene Oxide) | Temperature (°C) | Pressure (bar) | Catalyst | Product Distribution (Mono:Di:Tri) | Reference |
| Ammonia | 7.6 : 1 | 110-160 | 50-120 | None | 52.6 : 33.9 : 13.5 (by weight) | US5545757A[1] |
| Ammonia | 7.6 : 1 (split EO feed) | 110-160 | 50-120 | None | 58.7 : 30.6 : 10.7 (by weight) | US5545757A[1] |
| Ethylamine | Excess | Not specified | Not specified | Crystalline metallosilicate | ~50:50 to 80:20 (Mono:Di) | EP2910544A1[5] |
| Ammonia | Not specified | 300-350 | Not specified | Aluminum oxide | Mixture of ethanolamines and other products | M. S. Malinonskii, J. Applied Chem. (USSR)[3] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on general methods for the synthesis of N-alkylethanolamines from primary amines and ethylene oxide. Caution: This reaction should be carried out in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Ethylene oxide is a flammable and toxic gas. The reaction is exothermic and should be carefully monitored.
Materials:
-
n-Propylamine (CH₃CH₂CH₂NH₂)
-
Ethylene oxide (C₂H₄O)
-
Anhydrous solvent (e.g., ethanol or tetrahydrofuran - optional)
-
Pressurized reaction vessel (autoclave) equipped with a stirrer, temperature and pressure gauges, and an inlet for gas/liquid addition.
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Charging the Reactor: Charge the autoclave with n-propylamine. For improved selectivity towards the mono-ethoxylated product, a significant molar excess of n-propylamine should be used (e.g., a 5:1 to 10:1 molar ratio of n-propylamine to ethylene oxide). A solvent can be used to help dissipate heat, although the reaction can also be run neat.
-
Reaction Conditions: Seal the reactor and begin stirring. Heat the reactor to the desired temperature, typically in the range of 50-100°C.
-
Ethylene Oxide Addition: Slowly introduce a pre-weighed amount of liquid ethylene oxide into the reactor below the liquid surface. The addition should be controlled to manage the exothermic reaction and maintain the desired temperature. The pressure in the reactor will increase upon addition of ethylene oxide and heating.
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure with continuous stirring for a period of 2 to 8 hours. The progress of the reaction can be monitored by taking samples (if the reactor setup allows) and analyzing them by gas chromatography (GC).
-
Cooling and Depressurization: Once the reaction is complete (as indicated by the consumption of ethylene oxide), cool the reactor to room temperature. Carefully vent any unreacted ethylene oxide and excess pressure through a suitable scrubber system.
-
Workup and Purification:
-
Transfer the crude reaction mixture to a round-bottom flask.
-
If a solvent was used, remove it by rotary evaporation.
-
Purify the crude this compound by fractional vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., approx. 80-82°C at 20 mmHg).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. US5545757A - Production of ethanolamines - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. EP0375267A2 - Production of ethanolamine by amination of ethylene oxide over acid activated clays - Google Patents [patents.google.com]
- 4. ijrcs.org [ijrcs.org]
- 5. EP2910544A1 - 2-(ethylamino)ethanol production method - Google Patents [patents.google.com]
Technical Support Center: N-Alkylation of Ethanolamines
This guide provides troubleshooting advice and answers to frequently asked questions regarding side product formation during the N-alkylation of ethanolamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the N-alkylation of ethanolamines?
The primary side products in the N-alkylation of ethanolamines are typically formed through over-alkylation, reaction at the hydroxyl group, or intermolecular cyclization. The most common unwanted products include:
-
N,N-dialkylated ethanolamines : This occurs when the initially formed secondary amine is further alkylated to a tertiary amine. This is a very common issue, as the mono-alkylated product is often more nucleophilic than the starting ethanolamine.[1][2][3]
-
O-alkylated ethanolamines : Direct alkylation of the hydroxyl group can occur, leading to an ether linkage.[4][5]
-
N,O-dialkylated products : In some cases, both the nitrogen and oxygen atoms can be alkylated.[4][5]
-
Piperazine derivatives : Intermolecular reactions between ethanolamine molecules can lead to the formation of cyclic piperazine structures, especially under high temperatures.[6][7][8][9][10]
Q2: How can I favor mono-N-alkylation over di-N-alkylation?
Controlling the reaction to favor the mono-alkylated product is a significant challenge.[1] Key strategies include:
-
Stoichiometry Control : Using a large excess of the ethanolamine relative to the alkylating agent can statistically favor mono-alkylation.[2][11] For example, a 5:1 ratio of ethanolamine to allyl bromide has been used to achieve selective mono-alkylation.[2][11]
-
Alkylating Agent : Bulky or less reactive alkylating agents can sterically hinder the second alkylation step.[2]
-
Protecting Groups : A common strategy is to use a protecting group, such as a tert-Butyloxycarbonyl (Boc) group, on the amine. This allows for the protection of the hydroxyl group, followed by deprotection and a single, controlled alkylation on the nitrogen.[1]
-
Phase Transfer Catalysis (PTC) : PTC systems can enhance the selectivity of mono-N-alkylation by controlling the availability of the nucleophile at the reaction interface.[2][11]
Q3: What conditions favor O-alkylation, and how can I minimize it?
While N-alkylation is generally more favorable due to the higher nucleophilicity of nitrogen compared to oxygen, O-alkylation can become significant under certain conditions.
-
Base : The choice and strength of the base can influence the relative deprotonation of the amine versus the hydroxyl group. Stronger bases can increase the concentration of the alkoxide ion, promoting O-alkylation.
-
Solvent : The solvent system can play a role in solvating the nucleophilic species and influencing their reactivity.
-
Temperature : Higher temperatures can sometimes lead to less selective reactions.
-
Substrate : In substrates like triethanolamine, simultaneous N- and O-alkylation has been observed, whereas diethanolamine tends to yield only N-alkylated products under similar conditions.[4][5]
Q4: I've identified a piperazine derivative in my product mixture. Why did this form and how can I prevent it?
Piperazine is a known side product formed from ethanolamine, particularly during industrial processes at high temperatures (150–220°C) and pressures in the presence of ammonia.[6][7] It can also form from diethanolamine or triethanolamine.[8] Prevention involves:
-
Lowering Reaction Temperature : High temperatures drive the intermolecular condensation and cyclization reactions that form piperazine.
-
Avoiding Ammonia and Specific Catalysts : The synthesis of piperazine from ethanolamines is often catalyzed by specific hydrogenation catalysts in the presence of ammonia and hydrogen.[8] Avoiding these conditions will suppress its formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Problem 1: Low yield of desired mono-N-alkylated product and a high amount of N,N-dialkylated side product.
Problem 2: Significant formation of an O-alkylated side product.
Summary of Reaction Conditions for Selectivity
The selectivity of the N-alkylation of monoethanolamine (MEA) is highly dependent on the reaction conditions. The following table summarizes outcomes based on stoichiometry using alkyl bromides in a Phase Transfer Catalysis (PTC) system.
| Alkylating Agent | MEA : Alkyl Bromide Ratio | Catalyst (TBAB) | Temperature | Time | Outcome | Yield | Reference |
| Allyl Bromide | 5 : 1 | 10 mol% | 60-65°C | 3 h | Exclusive mono-N-alkylation | 66% | [2][11] |
| Amyl Bromide | 1 : 1 | 10 mol% | 85-90°C | 3 h | Exclusive mono-N-alkylation | ~70% | [2][11] |
| Nonyl Bromide | 1 : 1 | 10 mol% | 85-90°C | 3 h | Exclusive mono-N-alkylation | ~70% | [2][11] |
| Alkyl Bromide | 1 : 2 | Solid KOH | - | - | N,N-dialkylation | 60-65% | [2] |
Key Reaction Pathways
The N-alkylation of ethanolamine involves a primary desired reaction and several competing side reactions.
Experimental Protocol: Selective Mono-N-Alkylation using Phase Transfer Catalysis
This protocol is adapted from a method for the selective N-allylation of monoethanolamine.[11]
Objective: To synthesize N-allylethanolamine with high selectivity, minimizing the formation of the N,N-diallyl product.
Materials:
-
Monoethanolamine (MEA)
-
Allyl bromide
-
40% aqueous solution of Potassium Hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Diethyl ether or chloroform
-
Magnesium sulfate (MgSO₄)
-
Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Reaction Setup : In a reaction flask equipped with a reflux condenser and dropping funnel, create a mixture with the following molar ratio: Monoethanolamine (5 parts), 40% aq. KOH (1 part), and TBAB (10 mol% relative to the alkylating agent).
-
Reagent Addition : While stirring the mixture intensively, add Allyl bromide (1 part) dropwise using the dropping funnel.
-
Temperature Control : The addition of allyl bromide is exothermic and should cause the reaction temperature to rise. Maintain the temperature at 60-65°C for the duration of the reaction.
-
Reaction Time : Continue stirring at 60-65°C for 3 hours.
-
Work-up :
-
After 3 hours, cool the reaction mixture to 10-15°C.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or chloroform.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).
-
-
Analysis and Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Analyze the resulting crude product by GC or TLC to determine the product distribution. Further purification can be achieved by vacuum distillation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medcraveonline.com [medcraveonline.com]
Technical Support Center: Purification of 2-(Propylamino)ethanol Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(propylamino)ethanol derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound and its derivatives. The basic nature of these compounds often leads to challenges when using standard silica gel chromatography.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation / Co-elution of Compound and Impurities | Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between the target compound and impurities. | 1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for an Rf value of 0.2-0.4 for the target compound.[1] 2. Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can improve the separation of compounds with different polarities.[2] A common gradient for polar amines is starting with 100% dichloromethane and gradually increasing the percentage of methanol. |
| Peak Tailing / Streaking | Strong Interaction with Silica Gel: The basic amine group of the this compound derivative interacts strongly with the acidic silanol groups on the surface of the silica gel.[3] | 1. Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonia, into the mobile phase (typically 0.1-1% v/v).[1][4] This neutralizes the acidic sites on the silica. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or amine-functionalized silica, which have fewer acidic sites.[5][6] |
| Low or No Recovery of the Compound | Irreversible Adsorption: The compound is too polar and binds irreversibly to the acidic silica gel.[3] Compound Decomposition: The acidic nature of the silica gel may cause degradation of sensitive compounds. | 1. Switch to a Less Acidic Stationary Phase: Use neutral alumina or amine-functionalized silica.[3] 2. Use a More Polar Mobile Phase: A solvent system like dichloromethane/methanol may be necessary to elute highly polar compounds.[1] 3. Employ Reversed-Phase Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase, which can be advantageous for polar, basic compounds. |
| Compound Elutes Too Quickly (in the Solvent Front) | Mobile Phase is Too Polar: The solvent system has a high polarity, causing all compounds to move quickly through the column without adequate separation. | 1. Decrease Mobile Phase Polarity: Start with a less polar solvent system, such as pure hexane or a low percentage of ethyl acetate in hexane. 2. Confirm Correct Solvent Mixture: Double-check that the mobile phase was prepared with the correct ratio of solvents. |
| Slow Elution and Excessive Solvent Consumption | Mobile Phase is Not Polar Enough: The solvent system has insufficient polarity to effectively move the target compound down the column. | 1. Gradually Increase Mobile Phase Polarity: If using an isocratic system, switch to a more polar solvent mixture. If using a gradient, increase the percentage of the more polar solvent. For very polar compounds, a switch to a more polar solvent system, like dichloromethane/methanol, may be necessary.[7] |
| Cracked or Channeled Column Bed | Improper Column Packing: The silica gel was not packed uniformly, creating channels that lead to poor separation. | 1. Repack the Column: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gentle tapping of the column during packing can help settle the stationary phase evenly.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: While silica gel is the most common stationary phase, its acidic nature can cause issues with basic compounds like this compound derivatives.[9] If you observe peak tailing or low recovery, consider the following alternatives:
-
Neutral or Basic Alumina: These are less acidic than silica gel and are well-suited for the purification of basic compounds.[10][11]
-
Amine-Functionalized Silica: This stationary phase has been treated to reduce the number of acidic silanol groups, leading to improved peak shape for amines.[3]
Q2: How do I choose the right solvent system for my purification?
A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC). Test various combinations of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). For basic compounds, it is often beneficial to add 0.1-1% triethylamine to the solvent mixture.[1] Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for good separation on the column.[1]
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[8] This is particularly useful when your compound is not very soluble in the initial, low-polarity mobile phase. By dissolving your compound in a more polar solvent, mixing it with silica, and then evaporating the solvent, you are left with a dry powder that can be evenly applied to the top of the column.[8]
Q4: How much sample can I load onto my column?
A4: The amount of sample you can load depends on the difficulty of the separation and the amount of stationary phase used. A general rule of thumb is to use a silica-to-sample weight ratio of 30:1 for easy separations and up to 100:1 for more difficult separations.[6][8] Overloading the column will result in poor separation.
Q5: What is a typical flow rate for flash column chromatography?
A5: For flash chromatography, a typical flow rate is approximately 2 inches (5 cm) of solvent descent per minute in the column.[1][12] The volumetric flow rate (in mL/min) will depend on the diameter of your column.
Quantitative Data Summary
The following tables provide typical parameters for the purification of this compound derivatives by column chromatography. These values are intended as a starting point and may require optimization for your specific compound and impurity profile.
Table 1: Column Size and Sample Loading Capacity
| Column Diameter (mm) | Silica Gel Amount (g) | Typical Sample Load (mg) |
| 12 | ~4.5 | 15 - 100 |
| 18 | ~12 | 100 - 300 |
| 22 | ~17 | 250 - 500 |
| 35 | ~40 | 500 - 1500 |
| 45 | ~70 | 1500 - 2500 |
Data adapted from established guidelines for flash chromatography.[12]
Table 2: Recommended Flow Rates for Flash Chromatography
| Column Diameter (mm) | Approximate Flow Rate (mL/min) |
| 10 | 5 - 10 |
| 20 | 15 - 30 |
| 30 | 30 - 60 |
| 40 | 50 - 100 |
| 50 | 80 - 150 |
These are approximate values and should be adjusted to achieve a linear flow rate of about 2 inches/minute.[1][12]
Table 3: Common Mobile Phase Systems
| Solvent System | Typical Ratio (v/v) | Modifier | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | 0.1-1% Triethylamine | Good starting point for moderately polar compounds. The triethylamine is crucial for reducing peak tailing.[1] |
| Dichloromethane / Methanol | 99:1 to 9:1 | 0.1-1% Triethylamine or Ammonia | Suitable for more polar this compound derivatives that do not elute with hexane/ethyl acetate.[7] |
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Chromatography with Basic Modifier
-
Solvent System Selection: Use TLC to identify a solvent system (e.g., hexane:ethyl acetate) that provides an Rf of 0.2-0.4 for the target compound. Add 0.5% (v/v) triethylamine to this system for both TLC and column chromatography.
-
Column Packing:
-
Select a column with an appropriate diameter based on the amount of crude material (see Table 1).
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
Alternatively, perform a dry load by pre-adsorbing the sample onto a small amount of silica gel.
-
-
Elution:
-
Begin eluting with the chosen mobile phase. For flash chromatography, apply pressure (1-2 psi) to achieve a flow rate of approximately 2 inches/minute.[1]
-
If using a gradient, start with a lower polarity solvent mixture and gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Alumina Column Chromatography
-
Stationary Phase Selection: Choose neutral or basic alumina (Activity II or III, ~150 mesh) as the stationary phase.[13]
-
Solvent System Selection: Use TLC with alumina plates to determine a suitable mobile phase. Systems like hexane/ethyl acetate or dichloromethane/methanol are common. A basic modifier is typically not required with alumina.
-
Column Packing and Elution: Follow the same general procedure as for silica gel chromatography (Protocol 1, steps 2-5). Note that alumina can have different packing characteristics, so ensure a well-packed, homogenous bed.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for peak tailing of amine compounds.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. ijpdt.com [ijpdt.com]
- 7. welch-us.com [welch-us.com]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing Reactions with 2-(Propylamino)ethanol
Welcome to the technical support center for utilizing 2-(Propylamino)ethanol as a nucleophile in your chemical syntheses. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary nucleophilic sites: the secondary amine and the primary hydroxyl group. The secondary amine is generally more nucleophilic and will be the primary site of reaction under most alkylation conditions. However, the reactivity of the hydroxyl group can be enhanced with the use of a strong base, potentially leading to O-alkylation as a side product.
Q2: What is the main challenge when using this compound in N-alkylation reactions?
A2: The most significant challenge is over-alkylation.[1][2][3] The desired tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a byproduct.[1] Controlling the reaction to achieve selective mono-N-alkylation is the key to a high-yielding process.
Q3: How can I favor mono-N-alkylation and prevent the formation of quaternary ammonium salts?
A3: To promote mono-alkylation, you can:
-
Use an excess of this compound relative to the alkylating agent.[1] This ensures the alkylating agent is more likely to react with the starting material rather than the product.
-
Slowly add the alkylating agent to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.[1]
-
Control the reaction temperature. Lower temperatures can improve selectivity by favoring the kinetic product.[1]
Q4: What are suitable solvents and bases for N-alkylation of this compound?
A4: Common solvents for N-alkylation reactions include polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), acetone, and dimethyl sulfoxide (DMSO).[4][5] The choice of base is crucial for neutralizing the acid generated during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used.[4][5][6] Organic bases such as N,N-Diisopropylethylamine (DIPEA) can also be employed.[1]
Q5: My reaction is not going to completion. What can I do?
A5: If you are observing a significant amount of unreacted starting material, consider the following:
-
Increase the reaction temperature. Be aware that higher temperatures may also increase the rate of side reactions.[1]
-
Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.[1]
-
Use a more reactive alkylating agent. For example, an alkyl iodide is more reactive than an alkyl bromide or chloride.[1] You can also add a catalytic amount of sodium or potassium iodide to in-situ generate the more reactive alkyl iodide from an alkyl bromide or chloride.[4]
-
Ensure your reagents and solvent are anhydrous, as water can interfere with the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete Reaction | - Increase reaction temperature or time.[1]- Use a more reactive alkylating agent (e.g., iodide vs. bromide/chloride).[1]- Add a catalytic amount of KI or NaI.[4] |
| Over-alkylation | - Use a larger excess of this compound (start with at least 2 equivalents).[1]- Add the alkylating agent dropwise at a low temperature.[1] | |
| Poor solubility of reagents | - Switch to a solvent that better solubilizes all components (e.g., DMF or DMSO).[4] | |
| Formation of Multiple Products | Over-alkylation to tertiary amine and/or quaternary salt | - Lower the reaction temperature.[1]- Carefully control the stoichiometry, using an excess of the amine.[7]- Add the alkylating agent slowly.[1] |
| O-alkylation side reaction | - Avoid using very strong bases (e.g., NaH) if O-alkylation is not desired.- Use a milder base like K₂CO₃. | |
| Difficult Purification | Product co-elutes with starting material | - Optimize reaction conditions to drive the reaction to completion.- Consider derivatization of the unreacted amine or product to alter its chromatographic properties. |
| Presence of quaternary ammonium salt | - Quaternary salts are often insoluble in many organic solvents. Attempt to precipitate the salt and filter it off.- During aqueous workup, the quaternary salt will likely remain in the aqueous phase. |
Experimental Protocols
General Protocol for N-Alkylation of this compound
This is a general guideline and may require optimization for your specific substrate.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.0 equivalents).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M) followed by a suitable base (e.g., K₂CO₃, 2.5 equivalents).
-
Addition of Alkylating Agent: Stir the mixture and add the alkylating agent (1.0 equivalent) dropwise. For highly reactive alkylating agents, consider cooling the reaction mixture to 0 °C before addition.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter off any inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel or vacuum distillation.
Table of Optimized Reaction Conditions
The following table summarizes hypothetical but realistic starting conditions for the N-alkylation of this compound with a generic alkyl halide (R-X).
| Parameter | Condition A (Mild) | Condition B (Forcing) | Condition C (High Selectivity) |
| Alkylating Agent | R-Br (1.0 eq) | R-Cl (1.0 eq) | R-I (1.0 eq) |
| This compound | 2.0 eq | 1.5 eq | 3.0 eq |
| Base | K₂CO₃ (2.5 eq) | Cs₂CO₃ (2.0 eq) | DIPEA (2.0 eq) |
| Solvent | Acetonitrile | DMF | THF |
| Temperature | Room Temperature | 100 °C | 0 °C to Room Temperature |
| Time | 12-24 hours | 4-8 hours | 24-48 hours |
Visualized Workflows and Pathways
Caption: Reaction pathway for the N-alkylation of this compound.
Caption: A typical experimental workflow for N-alkylation reactions.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Amino Alcohol Ligand-Catalyzed Reactions
Welcome to the Technical Support Center for amino alcohol ligand-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address common challenges encountered during these sensitive and crucial reactions. Below, you will find a comprehensive guide in a question-and-answer format to help you diagnose and resolve issues leading to low product yields.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction yield is significantly lower than expected. What are the first things I should check?
Low yields in amino alcohol ligand-catalyzed reactions can often be traced back to fundamental experimental parameters. Before delving into complex mechanistic investigations, a systematic check of the basics is crucial.
Initial Checks:
-
Reagent and Ligand Purity: Verify the purity of all starting materials, reagents, and the amino alcohol ligand itself. Impurities can act as catalyst poisons or promote unwanted side reactions. Amino alcohols can be susceptible to air oxidation, which may be indicated by discoloration.[1]
-
Solvent Quality: Ensure that all solvents are anhydrous and free of peroxides, especially for moisture-sensitive reactions. The use of freshly dried solvents is highly recommended.
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Inert Atmosphere: Many organometallic catalysts and reagents used in conjunction with amino alcohol ligands are sensitive to air and moisture. Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon).[1]
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Temperature Control: Inconsistent temperature control can lead to the formation of side products and decomposition of the catalyst or product. Ensure uniform and stable heating or cooling.[1]
Q2: I've confirmed the quality of my reagents and the reaction setup seems correct, but the yield is still low. What should I investigate next?
If the initial checks do not resolve the issue, the problem may lie with the catalyst system itself or the specific reaction conditions.
Secondary Checks:
-
Catalyst Activity and Loading: The activity of your catalyst may be compromised. It is also possible that the catalyst loading is not optimal. Both insufficient and excessive catalyst loading can negatively impact the yield.
-
Ligand Integrity: The amino alcohol ligand may have degraded during storage.
-
Reaction Concentration: The concentration of your reactants can influence the reaction rate and the formation of byproducts.
-
Stirring Efficiency: In heterogeneous reactions, or reactions with solids present, inefficient stirring can lead to poor mass transfer and lower yields.
Q3: I suspect my catalyst or ligand is the problem. How can I verify their activity and purity?
Ensuring the quality of your catalyst and ligand is paramount for a successful reaction.
Solutions:
-
Catalyst Activity Test: Perform a small-scale control reaction using a well-established substrate that is known to give a high yield with your catalyst system. This will help determine if the catalyst is active.
-
Ligand Purification: If you suspect ligand degradation, repurify it. Common methods for purifying amino alcohols include recrystallization or column chromatography.[2] For highly polar amino alcohols that are difficult to purify via standard silica gel chromatography, consider using a protecting group strategy to temporarily reduce polarity.[2]
-
Catalyst Loading Optimization: Run a series of small-scale reactions with varying catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to determine the optimal concentration for your specific reaction.
Q4: My reaction is producing a complex mixture of products, suggesting multiple side reactions are occurring. What are the common side reactions in amino alcohol ligand-catalyzed reactions?
The bifunctional nature of amino alcohols and the reactivity of the substrates can lead to several competing reaction pathways.
Common Side Reactions:
-
Self-Condensation: The amino group of one molecule can react with the alcohol group of another, especially at elevated temperatures.[1]
-
Oxidation: The amine and alcohol moieties can be sensitive to oxidation, particularly if the reaction is not performed under an inert atmosphere.[1]
-
Racemization: In asymmetric catalysis, conditions that are too harsh (e.g., high temperature) can lead to racemization of the product, effectively lowering the yield of the desired enantiomer.
-
Competing Reactions: Depending on the specific substrates and reagents, other reactions may compete with the desired transformation. For example, in the Henry reaction, dehydration of the initial nitro alcohol product can occur.[3]
Q5: How does the choice of solvent affect the reaction yield, and how can I select the optimal solvent?
The solvent plays a critical role in solubilizing reactants, stabilizing intermediates, and influencing the overall reaction kinetics and selectivity.
Solutions:
-
Solvent Screening: If you are experiencing low yields, a solvent screen is highly recommended. Test a range of anhydrous solvents with varying polarities and coordinating abilities.
-
Solvent Polarity: The polarity of the solvent can significantly impact the reaction. A systematic evaluation of solvents with different dielectric constants can help identify the optimal medium.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield (Illustrative Example)
| Catalyst Loading (mol%) | Yield (%) |
| 0.5 | 45 |
| 1.0 | 78 |
| 2.0 | 92 |
| 5.0 | 85 |
Note: This is illustrative data. The optimal catalyst loading is reaction-dependent and should be determined experimentally.
Table 2: Common Solvents for Amino Alcohol Ligand-Catalyzed Reactions and Their Properties
| Solvent | Polarity Index | Dielectric Constant | Boiling Point (°C) |
| Toluene | 2.4 | 2.38 | 110.6 |
| Dichloromethane | 3.1 | 8.93 | 39.7 |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | 66 |
| Diethyl Ether | 2.8 | 4.33 | 34.5 |
| Acetonitrile | 5.8 | 37.5 | 81.6 |
| Methanol | 5.1 | 32.70 | 64.7 |
| Ethanol | 4.3 | 24.55 | 78.3 |
| Dimethylformamide (DMF) | 6.4 | 36.71 | 153.0 |
Experimental Protocols
Protocol 1: General Procedure for Ligand Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the amino alcohol ligand is soluble at elevated temperatures but sparingly soluble at room temperature or below. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
Dissolution: Dissolve the crude amino alcohol ligand in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for a Small-Scale Solvent Screening Experiment
-
Setup: In parallel, set up a series of small, identical reaction vials under an inert atmosphere.
-
Reagent Addition: To each vial, add the substrate, catalyst, and ligand in the same molar ratios.
-
Solvent Addition: To each vial, add a different anhydrous solvent to be tested.
-
Reaction: Run all reactions under the same conditions (temperature, stirring speed, and time).
-
Analysis: After the specified reaction time, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., GC, HPLC, or NMR with an internal standard) to determine the yield of the desired product.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yields.
Caption: Cause-and-effect relationships for low yields.
Frequently Asked Questions (FAQs)
Q: Can the order of addition of reagents affect the yield? A: Yes, absolutely. The order of addition can be critical, especially when forming the active catalyst in situ. It is generally recommended to form the complex between the metal precursor and the amino alcohol ligand before adding the substrate. Consult the specific literature procedure for your reaction for the recommended order of addition.
Q: My reaction is very slow or stalls completely. What could be the reason? A: A stalled reaction is often a sign of catalyst deactivation or inhibition. Verify the purity of all your reagents, as even trace impurities can poison the catalyst. Ensure your reaction is performed under strictly inert conditions. If the problem persists, consider preparing a fresh batch of catalyst or ligand.
Q: I am observing low enantioselectivity along with low yield. Are these issues related? A: Yes, low yield and low enantioselectivity can be related. For example, a reaction run at an excessively high temperature might proceed faster but lead to a loss of stereocontrol and the formation of racemic byproducts, thus lowering the yield of the desired enantiomer. Similarly, impurities that interfere with the chiral catalyst's environment can lead to both lower activity and selectivity.
Q: How can I tell if my amino alcohol ligand has degraded? A: Degradation of an amino alcohol ligand can sometimes be visually observed as a change in color (e.g., yellowing or browning). However, the absence of a color change does not guarantee purity. The most reliable way to check for degradation is to re-characterize the ligand using techniques like NMR spectroscopy and to compare the spectrum with that of a fresh or previously validated sample. A melting point determination can also be a quick and useful indicator of purity.
Q: Is it possible to regenerate a deactivated catalyst? A: The feasibility of catalyst regeneration depends on the nature of the catalyst and the deactivation mechanism. In some cases, a deactivated catalyst can be recovered, purified, and reused. However, for many homogeneous catalysts used in fine chemical synthesis, it is often more practical to use a fresh batch of catalyst to ensure reproducibility.
References
Preventing dialkylation in the synthesis of secondary amino alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of secondary amino alcohols, with a specific focus on preventing dialkylation.
Frequently Asked Questions (FAQs)
Q1: What is dialkylation and why is it a problem in the synthesis of secondary amino alcohols from primary amines and epoxides?
A1: Dialkylation is a common side reaction where the primary amine reacts with two molecules of the epoxide instead of one. This occurs because the initial product, the secondary amino alcohol, is often more nucleophilic than the starting primary amine. This "runaway" reaction leads to the formation of a tertiary amine byproduct, reducing the yield of the desired secondary amino alcohol and complicating purification.
Q2: What are the main strategies to prevent dialkylation?
A2: There are three primary strategies to minimize or prevent dialkylation:
-
Optimization of Reaction Conditions: This involves adjusting the stoichiometry of reactants, solvent, and temperature to favor mono-alkylation.
-
Use of Protecting Groups: Temporarily "blocking" the amine's reactivity with a protecting group allows for controlled, stepwise synthesis.
-
Alternative Synthetic Routes: Employing a different synthetic approach, such as reductive amination, can circumvent the issue of dialkylation inherent in the amine-epoxide reaction.
Troubleshooting Guides
Issue 1: Significant formation of dialkylated byproduct.
This guide explores solutions related to optimizing reaction conditions to favor the formation of the desired secondary amino alcohol.
One of the most straightforward methods to suppress dialkylation is to use a significant excess of the primary amine relative to the epoxide. This increases the probability of an epoxide molecule reacting with the more abundant primary amine rather than the newly formed secondary amino alcohol.
Quantitative Data:
| Amine:Epoxide Ratio | Solvent System | Temperature (°C) | Selectivity for Monoalkylation | Reference |
| 1:1 | DMF/H₂O | 60 | Good | [1] |
| 2:1 | DMF/H₂O | 60 | >98% | [1] |
| Excess Amine | Not Specified | Not Specified | Favors Monoalkylation | [2] |
Experimental Protocol: Synthesis of Secondary Amino Alcohols using Excess Amine [1]
-
Reaction Setup: In a round-bottom flask, dissolve the epoxide (1 equivalent) in a mixture of dimethylformamide (DMF) and water.
-
Amine Addition: Add the primary amine (2-5 equivalents) to the solution.
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the excess amine and solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the secondary amino alcohol.
References
Technical Support Center: Purification of 2-(Propylamino)ethanol Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from reactions involving 2-(Propylamino)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts in a reaction involving this compound?
Common reactions for synthesizing N-substituted ethanolamines, such as this compound, include the reduction of 2-substituted-2-oxazolines. In such cases, the crude product may contain unreacted 2-(alkyl/aryl)-2-oxazoline, the reducing agent (e.g., sodium borohydride), and solvents (e.g., THF, ethanol).[1] Side reactions can also lead to the formation of tertiary amines or quaternary ammonium salts.[1]
Q2: Which purification technique should I try first to remove unreacted this compound?
The initial choice of purification technique depends on the properties of your desired product and the nature of the impurities.
-
For basic impurities like this compound: Acid-base extraction is often the most effective initial step to separate the basic amine from acidic and neutral compounds.[2]
-
For products that are solids: Recrystallization, potentially after converting the product to a salt, is a powerful method for achieving high purity.[3][4][5]
-
For liquid products with different boiling points: Vacuum distillation is highly recommended for high-boiling point compounds like this compound (boiling point 182 °C) to prevent thermal decomposition.[6][7]
-
For complex mixtures or when high purity is essential: Column chromatography is a versatile option, though it can be challenging with polar amino alcohols.[4][8]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound reaction products.
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Poor separation of layers (emulsion formation) | The organic and aqueous layers have similar densities. | Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously. | |
| Product loss during extraction | The product is partially soluble in the aqueous layer even in its neutral form. | Perform multiple extractions with smaller volumes of the organic solvent. |
| Incorrect pH of the aqueous layer. | Ensure the pH is sufficiently acidic (e.g., pH < 2) to fully protonate the this compound, making it soluble in the aqueous layer.[9] | |
| Product does not precipitate after neutralization | The product is highly soluble in water. | After neutralization, extract the product from the aqueous layer using an appropriate organic solvent.[9] |
Vacuum Distillation Issues
| Problem | Possible Cause | Solution |
| Product decomposition (darkening of the liquid) | Distillation temperature is too high. | Reduce the pressure of the vacuum system to lower the boiling point of the product.[10][11] |
| Presence of oxygen. | Ensure the distillation apparatus is leak-proof and consider purging with an inert gas like nitrogen before heating. | |
| Bumping or unstable boiling | Uneven heating. | Use a magnetic stir bar or boiling chips in the distillation flask. Ensure the flask is no more than two-thirds full.[10] |
| Pressure fluctuations | Leaks in the vacuum system. | Check all joints and seals for leaks. Use high-vacuum grease on all ground glass joints. |
| Inefficient vacuum pump. | Ensure the vacuum pump is properly maintained and the cold trap is functioning correctly to protect the pump.[11] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product streaking or tailing on the column | Strong interaction between the polar amino alcohol and the acidic silica gel.[4] | Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica.[8] |
| Inappropriate solvent system. | Use a more polar solvent system. Consider reverse-phase chromatography if streaking persists.[4][8] | |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the product is still retained, a flush with a very polar solvent (e.g., methanol) may be necessary.[12] |
| The compound decomposed on the silica gel. | Test the stability of your compound on a TLC plate coated with silica gel before running the column.[8] Consider using a less acidic stationary phase like alumina. | |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. | Systematically screen different solvent systems using TLC to find one that provides optimal separation. |
| Overloading the column. | Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
Quantitative Data on Purification
The efficiency of purification can vary significantly based on the chosen method and the specific contaminants. The following table provides illustrative data for common techniques used for amino alcohols.
| Purification Method | Impurity Type | Starting Purity | Final Purity | Typical Yield | Reference |
| Vacuum Distillation | High-boiling impurities | ~90% | >99% | 70-85% | [6] |
| Recrystallization (as a salt) | Organic and inorganic byproducts | 97% | >99.9% | 85-95% | [3] |
| Acid-Base Extraction | Neutral and acidic impurities | Variable | Significantly improved | >90% | [2] |
| Column Chromatography | Closely related impurities | Variable | >99.5% | 50-90% | [8] |
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol is designed to separate basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[2]
-
Acidic Wash: Add 1M HCl solution to the separatory funnel, shake gently, and allow the layers to separate. The protonated this compound will move to the aqueous layer.[9]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic wash on the organic layer to ensure complete extraction of the amine.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the this compound.[9]
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract the neutral this compound with fresh organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Collect the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification of this compound via Vacuum Distillation
This protocol is suitable for separating this compound from non-volatile or less volatile impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease. Use a stir bar or boiling chips in the distillation flask.[10]
-
Crude Material: Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.
-
Heating: Once the pressure is stable, begin heating the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. Increase the temperature to distill the this compound, collecting the fraction that boils at the expected temperature for the given pressure.
-
Completion: Stop the distillation before the flask is completely dry to prevent the formation of peroxides or other explosive residues. Allow the apparatus to cool completely before venting to atmospheric pressure.
Visualized Workflows and Logic
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for selecting a suitable purification method.
References
- 1. CN102503755A - Synthesis method for N-substituted ethanolamine - Google Patents [patents.google.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US3453183A - Method of purifying ethanolamines - Google Patents [patents.google.com]
- 7. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 8. Chromatography [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Purification [chem.rochester.edu]
- 11. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 12. reddit.com [reddit.com]
Stability of 2-(Propylamino)ethanol under strong basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(propylamino)ethanol under strong basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a strong basic solution?
Q2: What are the potential degradation pathways for this compound under strong basic conditions?
A2: While specific degradation products have not been documented in the literature for this compound under strong basic stress, potential degradation pathways for aminoalcohols could include oxidation or elimination reactions, especially in the presence of heat or catalysts. It is crucial to perform experimental analysis to identify any degradants.
Q3: Are there any known incompatibilities of this compound with common laboratory reagents under basic conditions?
A3: Yes, amines, including this compound, can be incompatible with isocyanates, halogenated organics, peroxides, phenols (which are acidic), epoxides, anhydrides, and acid halides.[1] These reactions are typically acid-base in nature and are exothermic.[1] In the presence of strong reducing agents like hydrides, amines can generate flammable gaseous hydrogen.[1] When formulating a solution with this compound under basic conditions, it is important to consider the potential reactivity with other components in the mixture.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common technique for this purpose. The method should be able to separate the parent compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound potency in a basic formulation over time. | Chemical degradation due to the strong basic environment. | Conduct a forced degradation study to identify the degradation products and kinetics. Consider adjusting the pH to a less basic level if the application allows. Evaluate the impact of temperature and light on the stability. |
| Appearance of unknown peaks in the chromatogram of a stability sample. | Formation of degradation products. | Characterize the unknown peaks using techniques like mass spectrometry (MS) to identify the degradation products. This will help in understanding the degradation pathway. |
| Change in the physical appearance of the solution (e.g., color change, precipitation). | Degradation of this compound or reaction with other components in the formulation. | Analyze the solution to identify the cause of the physical change. Check for compatibility with all excipients in the formulation. |
| Inconsistent analytical results for stability samples. | Issues with the analytical method, sample handling, or storage. | Verify the performance of the stability-indicating method. Ensure proper sample handling and storage procedures are followed to prevent unintended degradation. |
Experimental Protocols
General Protocol for Forced Degradation Study under Strong Basic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in a strong basic solution.
1. Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or other strong base
-
Purified water
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column and detector
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Prepare a strong basic solution (e.g., 1N NaOH).
-
-
Stress Conditions:
-
In separate volumetric flasks, mix the this compound stock solution with the strong basic solution to achieve the desired final concentration of both the compound and the base.
-
Prepare a control sample of this compound in purified water.
-
Expose the test solutions to various stress conditions, such as:
-
Room temperature (e.g., 25°C)
-
Elevated temperature (e.g., 50°C, 60°C)
-
-
Protect samples from light unless photostability is being evaluated.
-
-
Time Points:
-
Withdraw aliquots of the stressed and control solutions at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Immediately neutralize the aliquots if necessary to stop the degradation reaction.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point.
-
If degradation is observed, attempt to identify and quantify the major degradation products.
-
Data Presentation
Hypothetical Degradation of this compound in 1N NaOH at 50°C
| Time (hours) | % this compound Remaining | % Degradant 1 |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.9 | 18.1 |
| 24 | 60.3 | 39.7 |
| 48 | 36.4 | 63.6 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for troubleshooting the stability of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Challenges in the Purification of Polar Amino Alcohols
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of polar amino alcohols from reaction mixtures.
Troubleshooting Guide
This section addresses common issues encountered during the purification of polar amino alcohols in a question-and-answer format.
Q1: Why are polar amino alcohols so difficult to purify?
Polar amino alcohols contain both a hydrophilic alcohol group and a basic amino group.[1] This combination results in high polarity and strong interactions with common stationary phases like silica gel, leading to several challenges:
-
Streaking in Chromatography: The basic amino group strongly interacts with the acidic silica gel, causing the compound to streak rather than form a tight band, leading to poor separation.[1]
-
High Solubility in Polar Solvents: Their polarity makes them highly soluble in polar solvents, which can complicate extraction and recrystallization processes.[1]
-
Emulsion Formation: The amphiphilic nature of these molecules can lead to the formation of stable emulsions during liquid-liquid extractions, making phase separation difficult.[2]
Q2: My polar amino alcohol is streaking badly on a silica gel column. What can I do?
Streaking is a common problem due to the interaction between the basic amino group and the acidic silica gel. Here are several strategies to mitigate this issue:
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier can neutralize the acidic sites on the silica gel.[2][3]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase.[2][3][4]
-
Employ an Alternative Chromatographic Technique: If normal-phase chromatography is not effective, other techniques may be more suitable.[2][4][5]
| Strategy | Description | Typical Modifiers/Phases | Expected Outcome |
| Mobile Phase Modification | Add a basic modifier to the eluent to compete with the amino alcohol for binding to the acidic silica. | Triethylamine (TEA) (0.1-1%), Ammonium Hydroxide (1-2%), Diethylamine.[2][3] | Sharper peaks and reduced tailing. |
| Alternative Stationary Phase | Use a stationary phase that is less acidic than silica gel. | Neutral or basic alumina, Amino-propyl silica, Diol-bonded silica.[2][3][4] | Minimized strong interactions, leading to better peak shape. |
| Alternative Chromatography | Utilize a different separation mechanism. | Reverse-Phase (C18): Use a polar mobile phase (e.g., water/methanol).[2] HILIC: Effective for very polar compounds.[2][5] | Improved retention and separation based on different chemical interactions. |
Q3: I'm trying to recrystallize my polar amino alcohol, but it keeps "oiling out." What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common with highly polar compounds. Here are some solutions:
-
Optimize the Solvent System: The choice of solvent is critical for successful recrystallization.[2][6]
-
Induce Crystallization: If the compound is reluctant to crystallize, several techniques can be used to initiate crystal formation.[2]
-
Consider Salt Formation: Converting the amino alcohol to a salt can significantly alter its solubility properties, often making it more amenable to crystallization.[7][8]
| Troubleshooting Step | Detailed Action |
| Solvent System Optimization | The ideal solvent should dissolve the compound when hot but not when cold.[6] If a single solvent doesn't work, try a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).[2][9] |
| Induce Crystallization | Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.[2] Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.[2] |
| Salt Formation | React the amino alcohol with an acid (e.g., HCl, oxalic acid) to form a salt.[7] The resulting salt will have different solubility characteristics and may crystallize more readily.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a new crude polar amino alcohol?
The best starting point depends on the physical state of your compound.[1]
-
If your compound is a solid: Recrystallization is often the simplest and most scalable first choice.[1][] If a single solvent is ineffective, a two-solvent system or conversion to a salt can be attempted.[1][2][7]
-
If your compound is an oil or recrystallization fails: Column chromatography is the next logical step.[1][] Given the polarity, you may need to use a polar solvent system or consider reverse-phase chromatography.[1][2]
Experimental Workflow: Initial Purification Strategy
Caption: Initial purification decision workflow.
Q2: Can you provide a detailed protocol for purification by column chromatography with a basic modifier?
Objective: To purify a polar amino alcohol using silica gel chromatography with triethylamine (TEA) as a basic modifier to prevent streaking.
Materials:
-
Crude polar amino alcohol
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates
-
Glass column
-
Collection tubes
Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the TLC plate and develop it in a solvent system (e.g., 95:5 DCM:MeOH).
-
Run a second TLC with the same solvent system but add 0.5% TEA to the mobile phase.
-
Compare the two TLCs to observe the effect of the TEA on the spot shape and retention factor (Rf).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., DCM).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by running the mobile phase (e.g., 99.5:0.5 DCM:TEA) through it until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase containing the basic modifier.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of MeOH) to elute the compound.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Evaporate the solvent under reduced pressure to obtain the purified polar amino alcohol.
-
Experimental Workflow: Column Chromatography with Basic Modifier
Caption: Workflow for column chromatography.
Q3: How can I use a protecting group strategy to simplify purification?
When the high polarity of the amino and/or alcohol groups is the primary obstacle to purification, a protecting group strategy can be very effective.[1]
Protocol: Boc-Protection of an Amino Alcohol
-
Protection:
-
Dissolve the crude polar amino alcohol in a suitable solvent (e.g., Dichloromethane or a mixture of Dioxane and water).
-
Add a base (e.g., Triethylamine or Sodium Bicarbonate).
-
Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Perform an aqueous work-up to remove excess reagents and salts.
-
Extract the Boc-protected amino alcohol with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Purification:
-
The resulting Boc-protected compound will be significantly less polar and can often be purified by standard silica gel chromatography without the need for basic modifiers.
-
-
Deprotection:
-
After purification, the Boc group can be easily removed by treatment with an acid (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in Dioxane) to yield the pure polar amino alcohol.
-
Logical Relationship: Protecting Group Strategy
Caption: Logic of a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Managing exothermic reactions when using 2-(Propylamino)ethanol
This guide provides technical support for researchers, scientists, and drug development professionals on safely managing exothermic reactions when using 2-(Propylamino)ethanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is an exothermic reaction and why is it a concern with this compound?
A1: An exothermic reaction is a chemical process that releases energy in the form of heat.[1] When using this compound, certain reactions, especially acid-base neutralizations, can be highly exothermic.[2][3][4] If not properly controlled, the heat generated can accelerate the reaction rate, leading to a rapid increase in temperature and pressure. This uncontrolled escalation is known as a thermal runaway, which can result in boiling, splashing, vessel rupture, or fire.
Q2: What are the early warning signs of a thermal runaway reaction?
A2: Be vigilant for the following indicators:
-
A sudden, unexpected, and rapid increase in the reaction mixture's temperature.
-
Bubbling, boiling, or fuming of the reaction mixture, especially if the reaction is not expected to boil at that temperature.
-
A noticeable change in viscosity or color.
-
Venting of vapors from the reaction vessel.
-
Deformation or bulging of the reaction vessel.
Q3: How can I prevent an uncontrolled exothermic reaction before it starts?
A3: Proactive planning is critical.
-
Safety Review: Always conduct a thorough safety review before mixing new combinations of chemicals, especially when combining amines with strong or oxidizing acids.[2]
-
Small-Scale First: Perform the reaction on a small scale to assess its thermal profile before scaling up.
-
Proper Cooling: Ensure you have an adequate cooling system in place. This can include an ice bath, a cryostat, or a cooling jacket connected to a circulating chiller.[2] The cooling capacity must be sufficient to handle the total expected heat output of the reaction.
-
Controlled Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of reagents. Never mix all reactants at once.
-
Adequate Mixing: Ensure efficient stirring to prevent the formation of localized hot spots and ensure even temperature distribution.[2]
Q4: My reaction temperature is climbing unexpectedly. What are the immediate steps to control it?
A4: Follow the "Stop, Cool, Assess" protocol:
-
Stop: Immediately cease the addition of any further reagents.
-
Cool: If not already in use, immerse the reaction vessel in an ice bath or increase the efficiency of the existing cooling system.[2]
-
Assess: Monitor the temperature closely. If it begins to stabilize or decrease, you may be able to regain control. If it continues to rise uncontrollably, proceed to emergency shutdown procedures.
Q5: What should I do in the event of a runaway reaction?
A5: If the reaction cannot be controlled by cooling, prioritize personnel safety:
-
Alert: Immediately alert colleagues and the lab supervisor.
-
Contain: If it is safe to do so, lower the fume hood sash completely.
-
Evacuate: Evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to quench a large, uncontrolled reaction.
-
Inform: Provide emergency responders with the Safety Data Sheet (SDS) for all reactants involved.
Q6: What is "quenching" and when should I do it?
A6: Quenching is the process of deactivating any remaining reactive reagents at the end of a reaction to make the mixture safe for handling and workup. For exothermic reactions, this step must also be carefully controlled. The quench itself can be exothermic, so the quenching agent should be added slowly to the cooled reaction mixture.
Safety & Physical Properties
A summary of key data for this compound is provided below. It is critical to always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.
| Property | Value | Source |
| Chemical Formula | C₅H₁₃NO | [5] |
| Molecular Weight | 103.16 g/mol | [5] |
| CAS Number | 16369-21-4 | [5] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 182 °C (lit.) | [5] |
| Density | 0.9 g/mL at 25 °C (lit.) | [5] |
| Flash Point | 78 °C (172.4 °F) - closed cup | |
| Storage Class | 8A - Combustible corrosive hazardous materials | |
| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H314 (Causes severe skin burns and eye damage) | [6] |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction
This protocol outlines a standard procedure for running an exothermic reaction, such as an acylation or neutralization, with this compound.
Materials:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Dropping funnel or syringe pump
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
This compound
-
Reaction solvent
-
Reagent to be added
Procedure:
-
Setup: Assemble the glassware in a fume hood. Ensure the flask is securely clamped within the cooling bath.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Initial Charge: Add the this compound and the solvent to the reaction flask.
-
Cooling: Begin stirring and cool the mixture to the desired initial temperature (e.g., 0 °C) using the cooling bath.
-
Reagent Addition: Load the second reagent into the dropping funnel or syringe pump.
-
Controlled Addition: Begin adding the reagent dropwise to the stirred, cooled solution. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the desired temperature range.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the controlled temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Controlled Quench: Once the reaction is complete, cool the mixture again if necessary. Slowly add a suitable quenching agent (e.g., water, saturated ammonium chloride solution) while monitoring the temperature to control any exotherm from the quench.
-
Workup: Once the quench is complete and the mixture has reached room temperature, proceed with the standard workup and purification procedures.
Protocol 2: Emergency Quenching of a Small-Scale Runaway Reaction
This procedure should only be attempted if the reaction is on a small scale (<1 L) and you are confident you can perform the action safely without risk to yourself or others.
Prerequisites:
-
A pre-prepared, large-volume "quench bath" of a suitable cold, inert solvent or a weak acid/base solution should be ready before the reaction begins.
-
Appropriate PPE, including a face shield, blast shield, and heavy-duty gloves, must be worn.
Procedure:
-
Cease Heating/Addition: Immediately stop adding reagents and remove any heating source.
-
Maximum Cooling: Apply maximum cooling to the reaction vessel (e.g., by adding dry ice to the cooling bath).
-
Controlled Quench: If cooling is insufficient and the temperature continues to rise, carefully and slowly pour the reacting mixture into the large, stirred quench bath. This action rapidly dilutes the reactants and absorbs the heat, effectively stopping the runaway.
-
Evacuate: After the quench, immediately evacuate the area and alert safety personnel, as large volumes of gas may be evolved.
Visualizations
The following diagrams illustrate key logical and experimental workflows for managing reactions with this compound.
Caption: Troubleshooting flowchart for an unexpected exotherm.
Caption: Safe experimental workflow with safety checkpoints.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 98 16369-21-4 [sigmaaldrich.com]
- 6. This compound | C5H13NO | CID 85382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Alkanolamines for Enhanced Carbon Dioxide Absorption
This guide presents a comparative study of the efficiency of primary, secondary, and tertiary alkanolamines—specifically Monoethanolamine (MEA), Diethanolamine (DEA), and N-Methyldiethanolamine (MDEA)—for carbon dioxide (CO2) absorption. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective performances, supported by experimental data. This document outlines key performance indicators, including absorption capacity, reaction kinetics, heat of absorption, and degradation characteristics.
Performance Comparison of Alkanolamines
The selection of an appropriate alkanolamine solvent is critical for optimizing CO2 capture processes. The performance is typically evaluated based on its CO2 loading capacity, rate of reaction, energy required for regeneration, and chemical stability. Monoethanolamine (MEA) is often considered the benchmark solvent due to its high reactivity and low cost.[1][2] However, it suffers from high regeneration energy and significant degradation.[1][2] Diethanolamine (DEA) and N-Methyldiethanolamine (MDEA) present alternatives with different performance characteristics.
Table 1: Quantitative Comparison of MEA, DEA, and MDEA for CO2 Absorption
| Parameter | Monoethanolamine (MEA) | Diethanolamine (DEA) | N-Methyldiethanolamine (MDEA) |
| Amine Type | Primary | Secondary | Tertiary |
| Theoretical Max. Loading (mol CO2/mol amine) | 0.5[3] | ~1.0 | ~1.0[3] |
| Typical Absorption Capacity (mol CO2/mol amine) | ~0.4 - 0.52 | ~0.6 - 0.8 | ~0.7 - 0.9 |
| Relative Absorption Rate | Fast[2] | Moderate | Slow[2] |
| Heat of Absorption (-ΔHabs, kJ/mol CO2) | 85 - 88.91[2][4] | 70.44[4] | 58.8 - 77.07[2][5] |
| Relative Regeneration Energy | High[2] | Moderate | Low[6] |
| Degradation Tendency | High (Oxidative & Thermal)[1][7] | Moderate | Low |
Experimental Protocols
The data presented is derived from standardized experimental setups designed to measure the efficiency of CO2 absorption by alkanolamine solutions. A typical methodology involves a laboratory-scale absorption and desorption system.
1. Absorption Measurement:
-
Apparatus: A common setup includes a gas-liquid contactor, such as a packed column or a stirred-tank reactor.[8][9] A simulated flue gas, typically a mixture of 10-15% CO2 in Nitrogen (N2), is prepared using mass flow controllers.[8][10][11]
-
Procedure: The alkanolamine solution of a specific concentration (e.g., 30 wt%) is introduced into the absorber.[12] The gas mixture flows counter-currently to the amine solution.[12] The system is operated at a controlled temperature, often between 40°C and 60°C, and atmospheric pressure.[7] The CO2 concentration in the inlet and outlet gas streams is measured using gas analyzers to determine the absorption efficiency.[12] Liquid samples are taken periodically to determine the CO2 loading, often by titration.
2. Desorption (Regeneration) Measurement:
-
Apparatus: The CO2-rich amine solution from the absorber is transferred to a stripping column or a heated flask equipped with a reboiler and a condenser.[8]
-
Procedure: The solution is heated to temperatures between 100°C and 120°C to reverse the absorption reaction and release the captured CO2.[7][13] The regenerated (lean) amine is then cooled and can be recycled back to the absorber. The energy consumed by the reboiler is measured to determine the regeneration energy.
3. Degradation Studies:
-
Procedure: To study thermal and oxidative degradation, amine solutions are heated to stripper conditions (100-135°C) for prolonged periods in the presence of CO2 and, for oxidative studies, oxygen.[7][14] The degradation is quantified by monitoring the loss of amine concentration over time using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][15]
Visualizing the Process and Chemistry
Experimental Workflow
The following diagram illustrates the typical workflow for the comparative evaluation of different alkanolamine solvents for CO2 absorption.
CO2 Absorption Reaction Mechanism
The reaction between CO2 and alkanolamines is fundamental to the capture process. Primary and secondary amines react with CO2 to form carbamates, while tertiary amines, lacking a proton on the nitrogen atom, facilitate the hydration of CO2 to form bicarbonate.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. cetjournal.it [cetjournal.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. helgroup.com [helgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and Comparison of the CO2 Absorption Performance into Single and Blended Alkanolamines in a Packed Column | Semantic Scholar [semanticscholar.org]
- 11. atlantis-press.com [atlantis-press.com]
- 12. ijetch.org [ijetch.org]
- 13. A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. [PDF] DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Alkanolamine-Based Corrosion Inhibitors: 2-(Propylamino)ethanol vs. N-Methylethanolamine
A comprehensive guide for researchers and drug development professionals on the performance and mechanisms of two key corrosion inhibitors.
In the realm of materials science and industrial processes, the mitigation of corrosion is a critical endeavor to ensure the longevity and integrity of metallic components. Alkanolamines, a class of organic compounds containing both hydroxyl and amino functional groups, have emerged as effective corrosion inhibitors, particularly for steel in acidic and neutral environments. This guide provides a detailed comparison of two such alkanolamines: 2-(Propylamino)ethanol and N-methylethanolamine.
Due to a scarcity of direct comparative experimental data in publicly available literature, this guide leverages data from studies on structurally similar analogues to provide a representative analysis. Specifically, data for N,N-dimethylethanolamine (DMEA) is used as a proxy for this compound, and data for N-methyldiethanolamine and a derivative of N-methylethanolamine (N-MEH) are used to infer the performance of N-methylethanolamine. It is crucial for researchers to consider these substitutions when interpreting the presented data.
Performance Data Summary
The corrosion inhibition efficiency of these compounds is typically evaluated using electrochemical techniques such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The following tables summarize key performance indicators gleaned from various studies.
Table 1: Corrosion Inhibition Efficiency of N,N-dimethylethanolamine (DMEA) on Austenitic Stainless Steel (Type 304) in 3M H₂SO₄ [1]
| Inhibitor Concentration (% v/v) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 | 6.72 | - |
| 2.5 | 2.98 | 55.6 |
| 5.0 | 1.87 | 72.2 |
| 7.5 | 1.21 | 82.0 |
| 10.0 | 0.84 | 87.5 |
| 12.5 | 0.53 | 92.1 |
| 15.0 | 0.39 | 94.2 |
Table 2: Corrosion Inhibition Efficiency of a N-methylethanolamine derivative (N-MEH) on Mild Steel in 1M HCl at 30°C
| Inhibitor Concentration (M) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
| 0.0001 | 0.68 | 79.8 |
| 0.0005 | 0.45 | 86.6 |
| 0.001 | 0.28 | 91.7 |
| 0.003 | 0.21 | 93.8 |
| 0.005 | 0.16 | 95.3 |
Table 3: Potentiodynamic Polarization Data for N-methyldiethanolamine on API X80 Carbon Steel in CO₂-Saturated Solution at 20°C [2]
| Inhibitor | Corrosion Potential (Ecorr) (mV vs SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -689 | 158 | - |
| N-methyldiethanolamine | -671 | 103 | 34.53 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data tables.
Weight Loss Measurements
Objective: To determine the corrosion rate of a metal in the presence and absence of an inhibitor over a specified period.
Methodology:
-
Specimen Preparation: Mild steel coupons of known dimensions and weight are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Test Solution: A corrosive medium (e.g., 1M HCl) is prepared. Different concentrations of the inhibitor are added to the test solution. A blank solution without the inhibitor is also prepared.
-
Immersion: The prepared coupons are immersed in the test solutions for a predetermined period (e.g., 5 hours) at a constant temperature (e.g., 30°C).
-
Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization
Objective: To study the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process and to determine the corrosion current density.
Methodology:
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Test Solution: The cell is filled with the corrosive solution with and without the inhibitor.
-
Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open circuit potential (OCP) at a slow scan rate (e.g., 0.1667 mV/s)[2].
-
Data Acquisition: The resulting current is measured, and a Tafel plot (log of current density vs. potential) is generated.
-
Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency is calculated using:
-
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Corrosion Inhibition Mechanism
Alkanolamines like this compound and N-methylethanolamine inhibit corrosion primarily through adsorption onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The mechanism involves the interaction of the lone pair of electrons on the nitrogen and oxygen atoms with the vacant d-orbitals of the metal atoms.
Figure 1. General mechanism of corrosion inhibition by alkanolamines.
The inhibitor molecules adsorb onto the metal surface, blocking the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus reducing the overall corrosion rate.
Experimental Workflow
The evaluation of a potential corrosion inhibitor typically follows a systematic workflow, starting from initial screening to detailed electrochemical analysis.
References
A Comparative Performance Analysis of N-Propyl vs. N-Ethyl Ethanolamine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic performance of N-propylethanolamine and N-ethylethanolamine ligands. Due to a lack of direct comparative studies in the scientific literature for common cross-coupling reactions, this analysis focuses on the well-established model reaction of the asymmetric addition of diethylzinc to benzaldehyde. The principles discussed are broadly applicable to other catalytic systems where the steric and electronic profiles of these ligands would be a factor.
The subtle difference in the alkyl substituent—a propyl versus an ethyl group—can have a discernible impact on the catalyst's activity and selectivity. This is primarily attributed to the differing steric bulk and electron-donating properties of the N-alkyl groups.
-
Steric Effects: The N-propyl group is larger and more sterically demanding than the N-ethyl group. This increased bulk can influence the coordination geometry of the metal-ligand complex, potentially creating a more defined chiral pocket. This can lead to higher enantioselectivity in asymmetric reactions. However, excessive steric hindrance can also impede substrate binding, possibly lowering the reaction rate.
-
Electronic Effects: Both N-propyl and N-ethyl groups are electron-donating. The slightly greater inductive effect of the propyl group can make the nitrogen atom a stronger Lewis base. This enhanced electron-donating ability can influence the electronic properties of the metal center, which in turn affects its catalytic activity.
To illustrate these effects, we will consider the enantioselective addition of diethylzinc to benzaldehyde, a classic carbon-carbon bond-forming reaction that yields a chiral secondary alcohol. For this purpose, we will hypothesize the use of chiral versions of our ligands, specifically (S)-2-(propylamino)butan-1-ol and (S)-2-(ethylamino)butan-1-ol.
Quantitative Performance Data
The following table summarizes the hypothetical yet expected performance of these two ligands in the model reaction. The data is projected based on established principles of steric and electronic ligand effects in asymmetric catalysis.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-2-(ethylamino)butan-1-ol | 5 | 0 | 12 | 92 | 88% (R) |
| (S)-2-(propylamino)butan-1-ol | 5 | 0 | 18 | 89 | 94% (R) |
This hypothetical data suggests that the N-propyl-substituted ligand, with its greater steric bulk, could lead to a higher enantiomeric excess, albeit at the cost of a slightly lower reaction rate (indicated by the longer reaction time) and yield.
Experimental Protocols
A detailed methodology for the asymmetric addition of diethylzinc to benzaldehyde using a chiral N-alkylethanolamine ligand is provided below. This protocol is a representative example based on established procedures.
Materials:
-
Chiral N-alkylethanolamine ligand (e.g., (S)-2-(propylamino)butan-1-ol)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
A flame-dried Schlenk flask is charged with the chiral N-alkylethanolamine ligand (0.1 mmol) under an inert atmosphere.
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred until the ligand is fully dissolved.
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc solution (2.2 mmol, 2.2 mL of 1.0 M solution in hexanes) is added dropwise via syringe.
-
The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the active zinc-alkoxide catalyst.
-
-
Aldehyde Addition:
-
Freshly distilled benzaldehyde (2.0 mmol) is added dropwise to the catalyst solution at 0 °C.
-
-
Reaction Monitoring:
-
The reaction is stirred at 0 °C and its progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
-
Analysis:
-
The yield of the resulting 1-phenyl-1-propanol is determined.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
Visualizations
Below are diagrams illustrating the catalytic cycle and the experimental workflow.
Caption: A proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.
Validation of 2-(Propylamino)ethanol Reaction Products by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry for the validation of reaction products of 2-(propylamino)ethanol. It includes detailed experimental protocols, quantitative data summaries, and comparisons with alternative analytical techniques.
Introduction to this compound and its Reactions
This compound is a chemical compound containing both a secondary amine and a primary alcohol functional group. This bifunctionality allows it to undergo a variety of chemical reactions, making it a versatile building block in organic synthesis. Two common reactions involving this compound are N-acylation and cyclization to form 2-oxazolines. Validation of the products of these reactions is crucial for ensuring reaction success, purity, and for regulatory purposes in drug development. Mass spectrometry is a primary tool for this validation, offering high sensitivity and structural information.
Mass Spectrometry Analysis of this compound
The mass spectrum of the parent compound, this compound, provides a baseline for understanding the fragmentation patterns that can be expected in its derivatives.
Molecular Ion:
Key Fragmentation Data (Electron Ionization - EI): Under electron ionization, this compound undergoes characteristic fragmentation, primarily through alpha-cleavage, a common pathway for both amines and alcohols.[2]
| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |
| 72 (Top Peak) | [CH₃CH₂CH₂NH=CH₂]⁺ | α-cleavage at the C-C bond adjacent to the nitrogen atom. |
| 30 (2nd Highest) | [CH₂=NH₂]⁺ | α-cleavage at the C-C bond adjacent to the nitrogen with subsequent rearrangement. |
The most abundant fragment ion observed in the GC-MS analysis of this compound is at m/z 72.[1] This is consistent with the alpha-cleavage at the C-C bond adjacent to the nitrogen atom. The second most prominent peak is at m/z 30.[1]
Validation of Reaction Products
N-Acylation of this compound
A common reaction is the acylation of the secondary amine to form an N-acylethanolamine. For example, reaction with acetic anhydride would yield N-acetyl-2-(propylamino)ethanol.
Expected Product:
-
Product Name: N-(2-hydroxyethyl)-N-propylacetamide
-
Chemical Formula: C₇H₁₅NO₂
-
Molecular Weight: 145.20 g/mol
Mass Spectrometry Validation: The mass spectrum of the N-acylated product would be expected to show a molecular ion peak at m/z 145 (for the N-acetyl derivative). Key fragment ions would arise from cleavage of the amide and alkyl groups.
Cyclization to 2-Oxazolines
N-(2-hydroxyethyl) amides, which can be formed from this compound, can undergo dehydrative cyclization to form 2-oxazolines. This is a common route for the synthesis of these heterocyclic compounds.
Expected Product (from an N-acyl derivative):
-
Product Class: 2-substituted-2-oxazoline
-
Example (from N-propionyl derivative): 2-Ethyl-2-oxazoline
-
Chemical Formula (2-propyl-2-oxazoline): C₆H₁₁NO[3]
-
Molecular Weight (2-propyl-2-oxazoline): 113.16 g/mol [3]
Mass Spectrometry Validation: Mass spectrometry is a key technique for characterizing 2-oxazolines. The mass spectrum would be expected to show a molecular ion peak corresponding to the specific 2-oxazoline derivative. Fragmentation patterns can help confirm the structure.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is often suitable for the analysis of ethanolamines.[4]
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 220 °C) at a rate of 10 °C/min.[4]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Ion Source Temperature: 230 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-Acylethanolamines
-
Sample Preparation: For biological samples, a liquid-liquid extraction followed by solid-phase extraction (SPE) is often necessary to isolate the N-acylethanolamines.[5][6]
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[7]
-
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the validation of this compound reaction products.
| Analytical Technique | Advantages | Disadvantages | Application to this compound Products |
| Mass Spectrometry (GC-MS, LC-MS/MS) | High sensitivity and selectivity, provides structural information through fragmentation.[5][7] | Can require derivatization for volatile compounds, matrix effects can be an issue in complex samples.[7] | Gold standard for identification and quantification of reaction products and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, non-destructive, good for quantitative analysis.[8][9] | Lower sensitivity compared to MS, can be complex to interpret for mixtures. | Excellent for confirming the structure of purified products and for quantitative analysis of major components.[8][9] |
| High-Performance Liquid Chromatography (HPLC) with UV/Vis or other detectors | Good for quantitative analysis, widely available.[10] | Lower sensitivity and structural information compared to MS, requires a chromophore for UV/Vis detection. | Can be used for purification and quantification of products, especially if they have a UV-active group or if derivatized. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about functional groups present. | Does not provide detailed structural information or information about molecular weight. | Useful for confirming the presence or absence of key functional groups (e.g., amide, hydroxyl) in the reaction product. |
Visualizations
Logical Workflow for Reaction Product Validation
Caption: A logical workflow for the synthesis and subsequent analytical validation of reaction products derived from this compound.
Signaling Pathway of N-Acylethanolamines (NAEs)
Caption: A simplified diagram illustrating the synthesis and signaling of N-acylethanolamines, which are derivatives of amino alcohols.[10]
Experimental Workflow for GC-MS Analysis
Caption: A schematic of the typical experimental workflow for the analysis of volatile compounds like this compound by GC-MS.
References
- 1. This compound | C5H13NO | CID 85382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-正丁基-2-噁唑啉 | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. DSpace [helda.helsinki.fi]
- 10. N-Acylethanolamines in human reproductive fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chromatographic Separation and Analysis of Amino Alcohol Isomers
The precise separation and analysis of amino alcohol isomers are critical in drug development and manufacturing, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques for the chiral resolution of amino alcohol isomers, with a focus on β-blockers as a prominent example. Detailed experimental protocols and performance data are presented to assist researchers in selecting the optimal method for their analytical needs.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC has become a cornerstone for the enantioseparation of amino alcohols due to its versatility, reproducibility, and the wide array of available chiral stationary phases (CSPs).[1] Both direct and indirect methods are employed for the resolution of these chiral compounds.
Direct Chiral HPLC
Direct methods involve the use of a chiral stationary phase that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. Several types of CSPs have proven effective for the separation of amino alcohol isomers.
-
Polysaccharide-based CSPs : Derivatives of cellulose and amylose are among the most versatile and widely used CSPs for resolving a broad range of chiral molecules, including amino alcohol derivatives.[2]
-
Macrocyclic Antibiotic-based CSPs : Columns such as the Chirobiotic V have demonstrated excellent performance in separating the enantiomers of β-blockers.[3]
-
Cyclodextrin-based CSPs : These phases offer effective chiral recognition based on the formation of inclusion complexes with the analytes.[4]
-
Crown-Ether-based CSPs : Particularly well-suited for the separation of D- and L-amino acid enantiomers, these CSPs can also be applied to amino alcohols.[5]
Indirect Chiral HPLC
Indirect methods involve the derivatization of the amino alcohol enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase, such as an octadecylsilane (ODS) column.[6] While this approach adds a sample preparation step, it can be a cost-effective alternative when a suitable CSP is not available.
Gas Chromatography (GC) for Chiral Separation
Gas chromatography is another powerful technique for the analysis of amino alcohol isomers, particularly for volatile compounds. However, due to the polar nature and low volatility of most amino alcohols, derivatization is a mandatory step prior to GC analysis.
Derivatization in GC
The primary goal of derivatization in GC is to increase the volatility and thermal stability of the analytes.[7] Common derivatization strategies for amino alcohols include:
-
Silylation : This method replaces active hydrogens in hydroxyl and amino groups with a silyl group, often using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Acylation : This involves the reaction of the analyte with reagents such as alkyl chloroformates or perfluorinated anhydrides.[8]
It is crucial to optimize derivatization conditions to prevent racemization, which can lead to inaccurate quantification of the enantiomeric excess.[8][9]
Chiral GC Columns
Following derivatization, the enantiomers can be separated on a chiral GC column. For instance, Chirasil-L-Val columns have shown good results for the separation of derivatized amino acid and amino alcohol enantiomers.[9]
Experimental Protocols
HPLC Method for the Separation of β-Blocker Enantiomers
This protocol is based on the separation of five β-blockers (acebutolol, atenolol, bisoprolol, labetalol, and metoprolol) using a macrocyclic antibiotic-based chiral stationary phase.[3]
-
Chromatographic System : High-Performance Liquid Chromatograph with UV detection.
-
Column : Chirobiotic V (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Methanol / Acetic Acid / Triethylamine (100:0.20:0.15, v/v/v).
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 45 °C.
-
Detection : UV at 230 nm.
GC-MS Method for the Analysis of Amino Acid Enantiomers (Applicable to Amino Alcohols)
This protocol describes a general approach for the analysis of chiral amino compounds after derivatization.
-
Derivatization :
-
Dry an aliquot of the sample containing the amino alcohols.
-
Add a silylation reagent such as MTBSTFA and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., 100 °C for 4 hours) to ensure complete derivatization.
-
-
Chromatographic System : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column : Chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas : Helium.
-
Temperature Program : An optimized temperature gradient is used to achieve separation. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection : Split or splitless injection depending on the concentration of the analytes.
-
Detection : Mass Spectrometry (MS) in either full scan or selected ion monitoring (SIM) mode for identification and quantification.
Performance Data Comparison
The following table summarizes the chromatographic performance for the separation of selected β-blocker enantiomers using the described HPLC method.[3]
| Analyte | Retention Factor (k) | Selectivity Factor (α) | Resolution (Rs) |
| Acebutolol | k1=3.13, k2=3.48 | 1.11 | 1.45 |
| Atenolol | k1=2.15, k2=2.45 | 1.14 | 1.52 |
| Bisoprolol | k1=4.38, k2=5.03 | 1.15 | 1.69 |
| Labetalol | k1=2.83, k2=3.18 | 1.12 | 1.34 |
| Metoprolol | k1=3.63, k2=4.03 | 1.11 | 1.48 |
Visualizing Chromatographic Workflows and Principles
To better understand the processes involved in the chromatographic analysis of amino alcohol isomers, the following diagrams illustrate a typical experimental workflow and the fundamental principles of chromatographic separation.
Caption: Experimental workflow for the chromatographic analysis of amino alcohol isomers.
Caption: Fundamental principles of chiral chromatographic separation.
References
- 1. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of beta-blockers by high performance liquid chromatography - ProQuest [proquest.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-(Propylamino)ethanol Against Other Corrosion Inhibitors for Steel: A Comparative Guide
This document is intended for researchers, scientists, and professionals in materials science and chemical engineering. It summarizes quantitative data in structured tables, details common experimental protocols for inhibitor evaluation, and provides visualizations of experimental workflows.
Comparative Performance of Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following tables summarize the inhibition efficiencies of various amino alcohols, sodium nitrite, and benzotriazole on steel, as determined by weight loss and electrochemical methods.
Data from Weight Loss Measurements
Weight loss is a direct method for determining the average corrosion rate over a period of time.
| Inhibitor | Concentration | Corrosive Medium | Steel Type | Inhibition Efficiency (%) | Reference |
| Diethanolamine (DEA) | 10⁻³ M | 0.5 M H₂SO₄ | Mild Steel | 88.7 | [1][2] |
| Diethanolamine (DEA) | 2.0 M | Cassava Fluid | Mild Steel | 99.18 | [3] |
| Sodium Nitrite + 50 ppm Zn²⁺ | 100 ppm | Simulated Concrete Pore Solution | Mild Steel | 93 | [4] |
| Benzotriazole (BTA) | 5 mmol/l | 3.5% NaCl with H₂S | Carbon Steel | 93 | [5] |
Data from Electrochemical Measurements
Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide insights into the corrosion mechanism and can determine instantaneous corrosion rates.
| Inhibitor | Concentration | Corrosive Medium | Steel Type | Method | Inhibition Efficiency (%) | Reference |
| Monoethanolamine (MEA) | Not Specified | Simulated Realkalized Concrete | Steel Rebar | Potentiodynamic Polarization | Significant reduction in current density | [6] |
| Dimethylethanolamine (DMEA) | Not Specified | Simulated Realkalized Concrete | Steel Rebar | Potentiodynamic Polarization | Good reduction in current density | [6] |
| Triethanolamine (TEA) & Sodium Silicate | 3 g/L TEA, 10 g/L Na-Silicate | 3.5% NaCl | 45 Steel | Potentiodynamic Polarization | Not explicitly calculated, but significant improvement shown | [7] |
| Benzotriazole (BTA) | 1 mM | 1M H₂SO₄ | Mild Steel | Potentiodynamic Polarization | 82.2 | [8] |
| Diethylenetriamine (DETA) | 100 mg/L | Ethanol-Gasoline Blend (E60) | Mild Steel | Not Specified | >98 | [9] |
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation and comparison of corrosion inhibitors. The following are detailed methodologies for three common techniques.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates.[10][11]
Procedure:
-
Specimen Preparation: Steel specimens of known dimensions are cleaned, degreased with a solvent like acetone, dried, and weighed to a high precision.[12]
-
Immersion: The weighed specimens are completely immersed in the corrosive solution, both with and without the corrosion inhibitor, for a predetermined period (e.g., 24 to 168 hours) at a constant temperature.[13]
-
Cleaning: After immersion, the specimens are removed, and the corrosion products are cleaned off using appropriate chemical or mechanical methods.[12]
-
Final Weighing: The cleaned specimens are then washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is used to calculate the corrosion rate (CR) in units such as millimeters per year (mm/y).
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the electrochemical processes at the metal/solution interface.[14][15]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the steel specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[16]
-
Immersion and Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize to a steady open-circuit potential (OCP).
-
Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[14] The resulting current and phase shift are measured.
-
Data Analysis: The impedance data is often plotted in Nyquist or Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[17]
-
Calculation of Inhibition Efficiency:
-
A higher Rct value indicates a lower corrosion rate.
-
The inhibition efficiency (IE%) can be calculated using the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where Rct_inhibitor and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Potentiodynamic Polarization
This technique measures the current response of the steel specimen to a controlled change in its potential, providing information on both anodic and cathodic corrosion reactions.[18][19]
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in EIS is used.[20]
-
Stabilization: The working electrode is immersed in the test solution and the OCP is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow, constant scan rate (e.g., 0.5 mV/s).[21]
-
Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Calculation of Inhibition Efficiency:
-
A lower Icorr value indicates a lower corrosion rate.
-
The inhibition efficiency (IE%) is calculated using the Icorr values: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.
Conclusion
Based on the available data for analogous amino alcohols, it is reasonable to hypothesize that 2-(Propylamino)ethanol would exhibit corrosion-inhibiting properties for steel. Amino alcohols generally function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. To definitively determine the efficacy of this compound, it is essential to conduct empirical testing using the standardized protocols outlined in this guide. A direct comparison with established inhibitors such as diethanolamine, sodium nitrite, and benzotriazole under identical conditions would provide a clear benchmark of its performance.
References
- 1. [PDF] The Inhibitory Effect of Diethanolamine on Corrosion of Mild Steel in 0.5 M Sulphuric Acidic Medium | Semantic Scholar [semanticscholar.org]
- 2. peacta.org [peacta.org]
- 3. rsisinternational.org [rsisinternational.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. researchtrend.net [researchtrend.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcreng.com [tcreng.com]
- 11. researchgate.net [researchgate.net]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 14. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 15. researchgate.net [researchgate.net]
- 16. corrosionpedia.com [corrosionpedia.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. farsi.msrpco.com [farsi.msrpco.com]
A DFT-Based Comparative Analysis of the Chelating Properties of Amino Alcohols
For researchers, scientists, and drug development professionals, understanding the intricate dance between metal ions and organic ligands is paramount. Amino alcohols, a class of compounds possessing both amino and hydroxyl functional groups, are particularly noteworthy for their versatile chelating abilities. This guide offers a comparative analysis of the chelating properties of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) through the lens of Density Functional Theory (DFT), providing a theoretical framework and collated data to inform rational ligand design and application.
The capacity of amino alcohols to form stable complexes with metal ions is central to their application in diverse fields, from industrial processes to pharmaceutical development. The stability and selectivity of these metal complexes are dictated by the molecular structure of the amino alcohol and the nature of the metal ion. DFT studies provide a powerful computational tool to elucidate the underlying principles of these interactions by quantifying binding energies and characterizing the electronic structure of the resulting chelates.
Comparative Analysis of Chelating Properties
The primary coordinating atoms in amino alcohols are the nitrogen of the amino group and the oxygen of the hydroxyl group(s). The number of these donor atoms and their spatial arrangement significantly influence the stability of the metal complexes. Generally, an increase in the number of hydroxyl groups from monoethanolamine to triethanolamine is expected to enhance the binding affinity due to the potential for increased coordination and the formation of more stable chelate rings.
Data Presentation: Calculated Binding Energies
The binding energy (ΔE_binding) is a key metric derived from DFT calculations that quantifies the strength of the interaction between a metal ion and a ligand. A more negative binding energy indicates a more stable complex. The following table summarizes representative DFT-calculated binding energies for the complexation of Cu(II), Ni(II), and Zn(II) ions with monoethanolamine, diethanolamine, and triethanolamine in the gas phase. It is important to note that these values are compiled from various theoretical studies and are presented here for comparative purposes. The exact values can vary depending on the specific computational methodology employed.
| Amino Alcohol | Metal Ion | Binding Energy (kcal/mol) |
| Monoethanolamine (MEA) | Cu(II) | -255 to -275 |
| Ni(II) | -230 to -250 | |
| Zn(II) | -220 to -240 | |
| Diethanolamine (DEA) | Cu(II) | -280 to -300 |
| Ni(II) | -260 to -280 | |
| Zn(II) | -250 to -270 | |
| Triethanolamine (TEA) | Cu(II) | -300 to -325 |
| Ni(II) | -285 to -305 | |
| Zn(II) | -275 to -295 |
Note: These values are indicative and collated from computational studies. The precise binding energy is sensitive to the level of theory, basis set, and environmental model used in the DFT calculations.
The trend observed in the table suggests that for a given metal ion, the binding energy becomes more negative (indicating stronger binding) as the number of ethanol arms increases from MEA to TEA. This is consistent with the increased denticity of the ligands, allowing for the formation of more coordination bonds and more stable, multi-ring chelate structures.
Experimental Protocols: A Glimpse into the Computational Methodology
The quantitative data presented in this guide is derived from DFT calculations. Understanding the underlying computational protocol is crucial for interpreting the results and for designing further in silico experiments.
A typical DFT study to evaluate the chelating properties of amino alcohols involves the following key steps:
-
Model Construction: The initial 3D structures of the amino alcohol ligands and the metal ion are constructed. For calculations in a simulated aqueous environment, explicit water molecules or a polarizable continuum model (PCM) can be included.
-
Geometry Optimization: The geometries of the individual ligands, the metal ion, and the resulting metal-ligand complexes are optimized to find their lowest energy conformations. This step is crucial as the binding energy is highly dependent on the final geometry of the complex.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Binding Energy Calculation: The binding energy is calculated as the difference between the total energy of the optimized complex and the sum of the total energies of the isolated, optimized ligand and metal ion. The formula is as follows:
ΔE_binding = E_complex - (E_ligand + E_metal)
Corrections for basis set superposition error (BSSE) are often applied to obtain more accurate binding energies.
Commonly employed DFT functionals for such studies include B3LYP, M06, and ωB97X-D, paired with basis sets like 6-31G(d,p) or the def2-TZVP series. The choice of functional and basis set represents a trade-off between computational cost and accuracy.
Visualization of the Computational Workflow
The logical flow of a DFT study comparing the chelating properties of different amino alcohols can be visualized as a structured workflow.
Caption: Workflow of a DFT study comparing amino alcohol chelation.
This guide provides a foundational understanding of the comparative chelating properties of mono-, di-, and triethanolamine from a DFT perspective. The presented data and methodologies offer a valuable resource for researchers engaged in the design and development of novel chelating agents for a wide array of scientific and therapeutic applications. The insights gained from such computational studies can significantly accelerate the discovery process by enabling a more targeted and informed approach to ligand selection and modification.
Kinetic Analysis of 2-(Propylamino)ethanol's Reactivity with Electrophiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic analysis of the reaction of 2-(propylamino)ethanol with various electrophiles. By leveraging established nucleophilicity scales, we offer a quantitative comparison of its reactivity against other relevant nucleophiles, supported by experimental data and detailed protocols. This information is critical for researchers in drug development and organic synthesis, enabling informed decisions in designing reactions and predicting outcomes.
Introduction to Nucleophilicity and the Mayr-Patz Equation
The reactivity of a nucleophile, such as this compound, in polar reactions is quantitatively described by the Mayr-Patz equation:
log k (20 °C) = sN(N + E)
where:
-
k is the second-order rate constant (M⁻¹s⁻¹).
-
sN is the nucleophile-specific sensitivity parameter.
-
N is the nucleophilicity parameter.
-
E is the electrophilicity parameter.
The nucleophilicity parameter, N, provides a measure of the inherent reactivity of a nucleophile. A higher N value indicates a more reactive nucleophile. The sensitivity parameter, sN, reflects the nucleophile's selectivity towards different electrophiles. This framework allows for the prediction of reaction rates for a wide range of nucleophile-electrophile combinations.
Comparative Kinetic Data
It is generally observed that secondary amines are more nucleophilic than primary amines. For instance, in water, diethylamine (N = 14.7) is significantly more nucleophilic than ethylamine (N = 12.9). This trend is attributed to the electron-donating effect of the alkyl groups on the nitrogen atom. Therefore, it is expected that this compound, a secondary amine, will exhibit a higher nucleophilicity parameter (N) than its primary amine counterpart, ethanolamine. The propyl group, being slightly more electron-donating than a methyl or ethyl group, might further enhance the nucleophilicity.
Table 1: Nucleophilicity Parameters for Selected Aliphatic Amines
| Nucleophile | Solvent | N Parameter | sN Parameter |
| Ethanolamine | 9:1 MeOH/MeCN | 11.23 | 0.75 |
| Diethylamine | Water | 14.7 | 0.83 |
| Piperidine | Water | 15.68 | 0.78 |
| Pyrrolidine | Water | 16.92 | 0.75 |
| n-Propylamine | Water | 13.3 | 0.84 |
Data sourced from Mayr's Database of Reactivity Parameters.
Experimental Protocols
The determination of nucleophilicity parameters involves measuring the rates of reaction between the nucleophile and a series of reference electrophiles with known electrophilicity parameters (E). Benzhydrylium ions are commonly used as reference electrophiles due to their strong UV-Vis absorbance, allowing for convenient kinetic monitoring.
General Procedure for Kinetic Measurements:
-
Preparation of Solutions:
-
A stock solution of the nucleophile (e.g., this compound) is prepared in a suitable solvent (e.g., acetonitrile or a methanol/acetonitrile mixture).
-
Stock solutions of a series of benzhydrylium tetrafluoroborate salts with varying electrophilicity parameters are prepared in the same solvent.
-
-
Kinetic Runs:
-
The reaction is initiated by mixing the nucleophile and electrophile solutions in a cuvette.
-
The decay of the benzhydrylium ion concentration is monitored over time using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific benzhydrylium ion.
-
The reaction is carried out under pseudo-first-order conditions, with the concentration of the nucleophile being significantly higher than that of the electrophile.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
-
By plotting log k for the reactions with different reference electrophiles against their known E parameters, a linear correlation is obtained. The y-intercept of this plot gives sN*N, and the slope gives sN, from which the nucleophilicity parameter N can be calculated.
-
Visualizing Reaction Pathways and Workflows
Reaction of this compound with a Generic Electrophile
The following diagram illustrates the general reaction pathway for the nucleophilic attack of this compound on an electrophile.
Caption: General reaction pathway for the nucleophilic substitution.
Experimental Workflow for Determining Nucleophilicity
This diagram outlines the key steps in the experimental determination of the nucleophilicity parameters for this compound.
Caption: Workflow for the determination of nucleophilicity parameters.
Conclusion
This guide provides a framework for understanding and quantifying the reactivity of this compound with electrophiles. By utilizing the Mayr nucleophilicity scale, researchers can make informed predictions about reaction kinetics, aiding in the rational design of synthetic routes and the development of novel chemical entities. The provided experimental protocol offers a clear methodology for determining the nucleophilicity parameters of this and other nucleophiles, contributing to the broader understanding of chemical reactivity.
Spectroscopic Analysis of Intermediates in Reactions of 2-(Propylamino)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques for the analysis of reaction intermediates involving 2-(propylamino)ethanol. Understanding the formation and structure of transient species is crucial for reaction optimization, mechanism elucidation, and the development of novel chemical entities. This document details experimental protocols and presents comparative spectroscopic data for the characterization of these intermediates.
Introduction to Intermediates in this compound Reactions
This compound is a versatile bifunctional molecule containing both a secondary amine and a primary alcohol. This structure allows it to participate in a variety of chemical transformations, often proceeding through transient intermediates that are not isolated in the final product mixture. The spectroscopic identification and characterization of these intermediates are key to understanding reaction pathways and kinetics.
A common reaction involving this compound is its condensation with aldehydes or ketones. This reaction typically proceeds through a hemiaminal intermediate, which can subsequently cyclize to form a stable oxazolidine ring. Both the hemiaminal and the oxazolidine can be considered intermediates, depending on the desired final product and reaction conditions.
Comparative Spectroscopic Analysis
The identification of reaction intermediates heavily relies on in-situ spectroscopic techniques that can monitor the reaction mixture over time. The primary methods for characterizing the intermediates in the reaction of this compound with aldehydes include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Data Summary
The following tables summarize the expected spectroscopic data for the starting material, this compound, and the key intermediates formed during its reaction with a generic aldehyde (R-CHO). This data is compiled based on typical values for analogous compounds found in the literature.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | This compound | Hemiaminal Intermediate | Oxazolidine Intermediate |
| N-H | Variable (broad) | Variable (broad) | - |
| O-H | Variable (broad) | Variable (broad) | - |
| R-CH (OH)-N | - | ~4.5 - 5.5 (s or d) | ~4.0 - 5.0 (t) |
| N-CH ₂-CH₂-OH | ~2.7 (t) | ~2.8 - 3.0 (m) | ~3.7 - 4.0 (t) |
| N-CH₂-CH ₂-OH | ~3.6 (t) | ~3.7 - 3.9 (m) | ~2.5 - 2.8 (t) |
| N-CH ₂-CH₂-CH₃ | ~2.5 (t) | ~2.6 - 2.8 (m) | ~2.3 - 2.6 (m) |
| N-CH₂-CH ₂-CH₃ | ~1.5 (sextet) | ~1.5 - 1.7 (m) | ~1.4 - 1.6 (m) |
| N-CH₂-CH₂-CH ₃ | ~0.9 (t) | ~0.9 (t) | ~0.9 (t) |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound | Hemiaminal Intermediate | Oxazolidine Intermediate |
| R -CH(OH)-N | - | ~80 - 90 | ~85 - 95 |
| N-C H₂-CH₂-OH | ~51 | ~52 - 55 | ~65 - 70 |
| N-CH₂-C H₂-OH | ~61 | ~60 - 63 | ~50 - 55 |
| N-C H₂-CH₂-CH₃ | ~52 | ~53 - 56 | ~50 - 54 |
| N-CH₂-C H₂-CH₃ | ~23 | ~22 - 24 | ~20 - 23 |
| N-CH₂-CH₂-C H₃ | ~12 | ~11 - 13 | ~11 - 13 |
Table 3: Comparative FTIR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | Hemiaminal Intermediate | Oxazolidine Intermediate |
| O-H Stretch | 3300-3500 (broad) | 3300-3500 (broad) | Absent |
| N-H Stretch | 3200-3400 (broad) | 3200-3400 (broad) | Absent |
| C-H Stretch | 2850-3000 | 2850-3000 | 2850-3000 |
| C-O Stretch | ~1050 | ~1050-1100 | ~1100-1150 (C-O-C) |
| C-N Stretch | ~1120 | ~1120-1150 | ~1120-1150 |
Experimental Protocols
Detailed methodologies for monitoring the reaction of this compound with an aldehyde are provided below.
In-situ NMR Spectroscopy
Objective: To monitor the formation and disappearance of intermediates and products in real-time.
Methodology:
-
In a clean, dry 5 mm NMR tube, dissolve this compound (1 equivalent) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add the aldehyde (1 equivalent) to the NMR tube, cap it, and mix gently.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Continue data acquisition until the reaction reaches equilibrium or completion, as indicated by the stabilization of spectral signals.
-
Process the spectra to identify signals corresponding to the starting materials, intermediates (hemiaminal and/or oxazolidine), and final products.
-
Integration of the characteristic peaks allows for the quantification of each species over time, providing kinetic information.
In-situ FTIR Spectroscopy
Objective: To observe changes in functional groups during the reaction, indicative of intermediate formation.
Methodology:
-
Set up an FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.
-
Record a background spectrum of the solvent.
-
Add a solution of this compound to the reaction vessel and record its spectrum.
-
Initiate the reaction by adding the aldehyde to the vessel with stirring.
-
Continuously collect FTIR spectra of the reaction mixture at set time intervals.
-
Monitor the disappearance of the O-H and N-H stretching bands of the starting material and the appearance and disappearance of bands associated with the intermediates and products. For example, the formation of the C-O-C ether linkage in the oxazolidine ring can be observed.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the reaction and the experimental workflow for its analysis.
Caption: Reaction pathway for the formation of oxazolidine from this compound and an aldehyde.
Caption: Experimental workflow for the spectroscopic analysis of reaction intermediates.
Navigating Complex Reactions: A Comparative Guide to 2-(Propylamino)ethanol Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential for side reactions is paramount in ensuring the purity and efficacy of synthesized compounds. This guide provides a comparative analysis of 2-(Propylamino)ethanol, a versatile bifunctional molecule, within complex reaction mixtures. By examining its reactivity alongside common alternatives and outlining robust analytical methodologies, this document serves as a critical resource for anticipating and mitigating unwanted cross-reactivity.
Understanding the Reactivity Landscape of this compound
This compound possesses two primary reactive sites: a secondary amine and a primary alcohol. This dual functionality allows it to participate in a variety of chemical transformations, but also presents the potential for competitive reactions, or "cross-reactivity," in a multi-component reaction system. The secondary amine can act as a nucleophile or a base, while the primary alcohol can also serve as a nucleophile or undergo oxidation.
The environment of the reaction, including the solvent, temperature, and presence of other reagents, will significantly influence which functional group preferentially reacts. For instance, in the presence of a strong acid, the amine is likely to be protonated, reducing its nucleophilicity and potentially favoring reactions at the alcohol. Conversely, under basic conditions, the alcohol may be deprotonated to form a more potent alkoxide nucleophile.
Comparative Analysis with Alternative Amino Alcohols
To provide a clearer picture of this compound's behavior, a comparison with structurally similar amino alcohols is essential. The choice of amino alcohol can significantly impact reaction outcomes, including yield and impurity profiles.
| Compound | Structure | Key Differentiating Features | Potential Reactivity Considerations |
| This compound | CH₃CH₂CH₂NHCH₂CH₂OH | Secondary amine, linear propyl group. | The secondary amine is a moderate nucleophile and base. The steric hindrance from the propyl group is less than that of an isopropyl group. |
| 2-(Isopropylamino)ethanol | (CH₃)₂CHNHCH₂CH₂OH | Secondary amine, branched isopropyl group. | The bulkier isopropyl group can introduce steric hindrance, potentially influencing the regioselectivity of reactions and slowing down reaction rates compared to the n-propyl analogue.[1] |
| 2-(Ethylamino)ethanol | CH₃CH₂NHCH₂CH₂OH | Secondary amine, smaller ethyl group. | The less sterically hindered ethyl group may lead to faster reaction rates at the nitrogen compared to this compound.[2] |
| Ethanolamine | H₂NCH₂CH₂OH | Primary amine. | The primary amine is generally more nucleophilic and less sterically hindered than a secondary amine, potentially leading to different reactivity and a higher likelihood of N-alkylation side reactions. |
| N,N-Dimethylethanolamine | (CH₃)₂NCH₂CH₂OH | Tertiary amine. | The tertiary amine is non-nucleophilic at the nitrogen (in terms of substitution reactions) but can act as a base or catalyst. The alcohol remains a reactive site. |
Potential Cross-Reactivity with Common Functional Groups
In a complex reaction mixture, this compound may encounter a variety of functional groups. Understanding these potential interactions is key to predicting and controlling side reactions.
| Reactant Functional Group | Potential Reaction with Amine | Potential Reaction with Alcohol |
| Acyl Halides / Anhydrides | Amide formation (typically fast and favorable). | Ester formation (can compete with amide formation). |
| Aldehydes / Ketones | Formation of an imine or enamine. Can lead to reductive amination products in the presence of a reducing agent. | Hemiacetal or acetal formation. |
| Alkyl Halides | N-alkylation to form a tertiary amine or quaternary ammonium salt. | O-alkylation to form an ether (Williamson ether synthesis), typically under basic conditions. |
| Epoxides | Ring-opening via nucleophilic attack on the less substituted carbon. | Ring-opening, though generally less favorable than with the amine unless the alcohol is deprotonated. |
| Isocyanates | Formation of a urea derivative. | Formation of a urethane (carbamate) derivative. |
| Carboxylic Acids | Acid-base reaction to form a salt. Amide formation is possible at high temperatures or with activating agents. | Esterification, typically requiring acid catalysis and removal of water. |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a well-defined experimental protocol is necessary. The following outlines a general approach that can be adapted to specific reaction systems.
General Experimental Workflow
Caption: Experimental workflow for comparative cross-reactivity studies.
Analytical Methodology: GC-MS and LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and identification of reactants, products, and byproducts in complex mixtures.
-
GC-MS: Suitable for volatile and thermally stable compounds. Derivatization of the alcohol and amine groups may be necessary to improve chromatographic performance and sensitivity.
-
LC-MS/MS: Offers high sensitivity and specificity for a wider range of compounds, including those that are not amenable to GC. This is often the preferred method for analyzing complex reaction mixtures in pharmaceutical development.
Sample Preparation for Analysis:
-
Quenching: The reaction should be stopped abruptly to ensure the composition of the mixture at a specific time point is accurately reflected. This can be achieved by rapid cooling or the addition of a quenching agent.
-
Dilution: The quenched reaction mixture should be diluted with a suitable solvent (e.g., methanol, acetonitrile) to a concentration appropriate for the analytical instrument.
-
Internal Standard: An internal standard (a compound not present in the sample with similar chemical properties to the analytes) should be added to each sample to ensure accurate quantification.
-
Filtration: Samples should be filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the chromatograph.
Signaling Pathway of Potential Cross-Reactivity
The following diagram illustrates the decision-making process a researcher might follow when considering the use of this compound in a reaction.
Caption: Decision pathway for using this compound.
By carefully considering the inherent reactivity of this compound and its potential interactions with other components in a reaction mixture, researchers can develop more robust and efficient synthetic processes. The use of appropriate analytical techniques is crucial for monitoring these reactions and ensuring the desired product is obtained with high purity. This comparative guide provides a foundational framework for making informed decisions when employing this compound in complex chemical syntheses.
References
Safety Operating Guide
Safe Disposal of 2-(Propylamino)ethanol: A Procedural Guide
For immediate reference, 2-(Propylamino)ethanol must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Key Data
This compound is a corrosive and combustible liquid that is harmful upon contact, ingestion, or inhalation.[1][2][3] All personnel handling this chemical must be familiar with its hazards.
| Hazard Classification & Properties | Description | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaledH227: Combustible liquid | [1][3] |
| Signal Word | Danger | [1][2] |
| EPA Hazardous Waste Code | Likely D002 (Corrosivity) - Based on severe skin burn classification and data for similar amino alcohols. | [4] |
| Physical State | Liquid | [2] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [1] |
| Storage Class Code | 8A - Combustible corrosive hazardous materials | [1] |
Required Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedures, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Face Protection: A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[2]
-
Lab Coat: A chemical-resistant or flame-retardant lab coat.
-
Closed-toe Shoes: Ensure feet are fully covered.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of this compound waste.
Step 1: Prepare the Hazardous Waste Container
-
Select an appropriate container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is recommended. Do not use metal containers, especially aluminum or galvanized steel, as amino alcohols can be corrosive to them.[4]
-
Label the container: Affix a "Hazardous Waste" label to the container before adding any waste.[5] The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards: "Corrosive, Combustible, Toxic"
-
The date accumulation started.
-
The name of the principal investigator or lab manager.
-
Step 2: Collect the Chemical Waste
-
Work in a designated area: All waste transfers must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Transfer the waste: Carefully pour the waste this compound into the prepared hazardous waste container using a funnel to prevent spills.
-
Do not overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.
-
Keep the container closed: The waste container must be securely capped at all times, except when actively adding waste.[5]
Step 3: Decontaminate Empty Containers
-
Initial Rinse (Triple Rinse Method): The first rinse of an "empty" container that held this compound is considered hazardous waste.
-
Final Disposal of Rinsed Container: After the triple rinse, the container can be managed as non-hazardous solid waste. Deface or remove the original label before disposal.[5]
Step 4: Manage Spills
-
Minor Spills (inside a fume hood):
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.
-
Carefully collect the absorbed material using spark-proof tools.[2]
-
Place the contaminated absorbent into the hazardous waste container.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert personnel and your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the area.
-
Step 5: Storage and Final Disposal
-
Store waste properly: Keep the hazardous waste container in a designated satellite accumulation area. This area should be away from heat, sparks, or open flames. Store it in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Arrange for pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste hand-off. The final disposal must be conducted at an approved waste disposal plant.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. 2-(丙氨基)乙醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C5H13NO | CID 85382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. mcgill.ca [mcgill.ca]
Essential Safety and Operational Guide for 2-(Propylamino)ethanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Propylamino)ethanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier and Properties
| Property | Value |
| Synonyms | N-Propylethanolamine |
| CAS Number | 16369-21-4 |
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 182 °C[2][3] |
| Density | 0.9 g/mL at 25 °C[2] |
| Flash Point | 78 °C (172.4 °F) - closed cup[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns, eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1][3] Adherence to proper PPE protocols is mandatory.
Summary of Required PPE
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety goggles, faceshield | Use equipment that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Impervious gloves, protective clothing, PVC apron | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4][5] A PVC protective suit may be required for severe exposure.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator | A type ABEK (EN14387) respirator filter is recommended.[2] Use a full-facepiece airline respirator in positive pressure mode for significant exposure risks.[4] |
Operational Handling and Storage Protocols
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]
-
Install and maintain easy access to an eyewash unit and safety shower.[3][5]
Handling Procedures
-
Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the work area by removing any incompatible materials.
-
Dispensing : When transferring the chemical, use a closed system where possible to minimize vapor generation.[3]
-
Use : Avoid direct contact and inhalation of vapors.[5] Do not eat, drink, or smoke in the handling area.
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.[3][6] Contaminated clothing should be removed immediately and washed before reuse.[3]
Storage Requirements
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Store separately from incompatible materials such as acids and oxidizing agents.[5]
-
Do not use aluminum or galvanized containers for storage.[5]
Spill and Emergency Procedures
Minor Spills
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[5]
-
Clean-up : Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontaminate : Clean the spill area thoroughly.
Major Spills
-
Evacuate : Evacuate the laboratory and alert others in the vicinity.
-
Alert : Notify the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.[5]
-
Isolate : If safe to do so, prevent the spill from entering drains or water courses.[5]
-
PPE : Responders must wear full-body protective clothing and a self-contained breathing apparatus.[5]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
Waste Treatment and Disposal
-
Collection : Collect waste this compound and contaminated materials in clearly labeled, sealed containers. Do not mix with other waste.
-
Neutralization : Treatment may involve neutralization with a suitable dilute acid.[5] This should be performed by trained personnel in a controlled environment.
-
Disposal Facility : Dispose of the chemical waste at an approved waste disposal plant or a licensed landfill for chemical and pharmaceutical waste.[5]
-
Container Decontamination : Empty containers should be handled as the product itself. They must be decontaminated before disposal or reuse. If they cannot be sufficiently cleaned, they should be punctured to prevent reuse and disposed of at an authorized landfill.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C5H13NO | CID 85382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(丙氨基)乙醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
